molecular formula C15H28N2O8 B7957229 Boc-l-dab-otbu oxalate

Boc-l-dab-otbu oxalate

Cat. No.: B7957229
M. Wt: 364.39 g/mol
InChI Key: KIDMSCSLJSSMJG-FVGYRXGTSA-N
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Description

Boc-l-dab-otbu oxalate is a useful research compound. Its molecular formula is C15H28N2O8 and its molecular weight is 364.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.C2H2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;3-1(4)2(5)6/h9H,7-8,14H2,1-6H3,(H,15,17);(H,3,4)(H,5,6)/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDMSCSLJSSMJG-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Boc-L-Dab-OtBu Oxalate (CAS 190447-69-9)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, mechanistic applications, and experimental protocols for Boc-L-Dab-OtBu oxalate (CAS 190447-69-9).

Properties, Orthogonal Strategies & Synthesis Protocols

Executive Summary

This compound (Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate) is a specialized, selectively protected amino acid building block used primarily in the synthesis of side-chain modified diaminobutyric acid (Dab) derivatives.

Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-Dab(Boc)-OH), which are designed to introduce a protected Dab residue into a peptide chain, Boc-L-Dab-OtBu features a free


-amine  (side chain) while the 

-amine and C-terminus are masked with acid-labile groups (Boc and OtBu, respectively). This unique protection scheme allows researchers to selectively functionalize the side chain (e.g., with fluorophores, drugs, or cross-linkers) in solution phase before the amino acid is incorporated into a peptide or globally deprotected.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name Nα-(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid tert-butyl ester oxalate
CAS Number 190447-69-9
Molecular Formula

(Salt form)
Molecular Weight ~364.39 g/mol (Oxalate salt); Free base MW: 274.36 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMF; Sparingly soluble in non-polar organics (EtOAc) until neutralized.
Melting Point 152–160 °C (Decomposition)
Chirality L-Isomer (S-configuration at

-carbon)
Storage 2–8 °C, Desiccated. Hygroscopic.

Structural Significance:

  • 
    -Amine:  Protected by Boc  (Removed by TFA).[1][2]
    
  • Carboxyl: Protected by OtBu (Removed by TFA).

  • 
    -Amine: Free  (Protonated as Oxalate salt).
    
  • Reactivity: The

    
    -amine is the sole nucleophile upon neutralization, enabling site-specific alkylation or acylation.
    

Mechanistic Insight: The "Side-Chain First" Strategy

In standard peptide chemistry, side-chain modification often occurs on-resin using orthogonal protecting groups (e.g., Dde or Alloc). However, Boc-L-Dab-OtBu enables a "Side-Chain First" solution-phase strategy .

Why use Dab (Diaminobutyric Acid)?

Dab is a lower homolog of Lysine (


) and Ornithine (

), possessing a side chain length of

.
  • Conformational Constraint: The shorter side chain restricts conformational freedom, often enhancing the metabolic stability of peptidomimetics.

  • Gamma-Turn Induction: Dab is frequently used to induce

    
    -turns or constrain peptide macrocycles.
    
The Orthogonal Workflow

Since both Boc and OtBu are acid-labile (cleaved by Trifluoroacetic acid, TFA), this molecule is not suitable for stepwise SPPS where selective


-deprotection is required. Instead, it serves as a scaffold for Pre-synthesis Modification :
  • Neutralization: The oxalate salt is neutralized to expose the reactive

    
    -amine.
    
  • Functionalization: React with an electrophile (

    
    ).
    
  • Global Deprotection: Treatment with TFA removes both Boc and OtBu.

  • Result: Yields H-Dab(R)-OH , a modified unnatural amino acid ready for Fmoc-protection or direct biological use.

Reactivity_Map cluster_0 Protected Scaffold (CAS 190447-69-9) Node1 Boc-L-Dab-OtBu (Oxalate Salt) Node2 Neutralization (DIEA/Base) Node1->Node2 Node3 Reactive Intermediate (Free γ-NH2) Node2->Node3 Releases NH2 Node4 Functionalization (Electrophile R-X) Node3->Node4 Node5 Boc-L-Dab(R)-OtBu (Fully Protected) Node4->Node5 Formation of Amide/Bond Node6 Global Deprotection (TFA) Node5->Node6 Node7 H-L-Dab(R)-OH (Modified Amino Acid) Node6->Node7 Cleaves Boc & OtBu

Caption: Workflow for converting Boc-L-Dab-OtBu into a side-chain modified amino acid.

Experimental Protocols

Protocol A: Neutralization & Side-Chain Acylation

Objective: To attach a fluorophore or acyl group to the


-amine.

Reagents:

  • This compound (1.0 eq)

  • Electrophile (e.g., NHS-Ester, Acid Chloride) (1.1 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq) – Critical for neutralizing oxalate and HCl generated.

  • Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Suspend this compound in anhydrous DCM (or DMF if solubility is low).

  • Activation: Add DIEA dropwise at 0 °C. The suspension should clear as the free amine is liberated. Stir for 10 minutes.

  • Coupling: Add the electrophile (dissolved in minimal solvent) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear as the primary amine is consumed).

  • Work-up:

    • Dilute with EtOAc.

    • Wash with 5% Citric Acid (to remove excess DIEA/Dab).

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc) to isolate Boc-L-Dab(R)-OtBu .

Protocol B: Global Deprotection (TFA cleavage)

Objective: To remove Boc and OtBu groups to yield the free amino acid H-Dab(R)-OH.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS) (Scavenger)

  • Water[3][4]

Step-by-Step:

  • Cocktail Preparation: Prepare a solution of TFA/TIPS/

    
     (95:2.5:2.5 v/v).
    
  • Reaction: Dissolve the intermediate Boc-L-Dab(R)-OtBu in the cleavage cocktail (10 mL per gram of compound).

  • Timing: Stir at RT for 60–90 minutes. (OtBu esters cleave slightly slower than N-Boc; ensure full reaction).

  • Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow. Pour into cold diethyl ether (

    
    ) to precipitate the product.
    
  • Isolation: Centrifuge, decant ether, and wash pellet 2x with cold ether. Lyophilize from water/acetonitrile to obtain H-Dab(R)-OH (usually as a TFA salt).

Applications in Drug Development

  • Peptidomimetics: Dab derivatives are critical in designing protease inhibitors where the side chain interacts with the S1 or S1' pocket. The shorter chain length (

    
     vs 
    
    
    
    in Lys) can dramatically alter specificity.
  • FRET Probes: This scaffold is ideal for synthesizing FRET substrates. The

    
    -amine can be labeled with a quencher (e.g., Dabcyl) in solution, deprotected, and then coupled to a peptide chain containing a donor fluorophore (e.g., EDANS).
    
  • Antibiotic Analogs: Polymyxins and other cyclic peptide antibiotics contain Dab residues. This intermediate allows for the synthesis of "tailored" Dab analogs to probe structure-activity relationships (SAR) in antimicrobial peptides.

References

  • LifeTein. (2026). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab) in Peptide Synthesis. Retrieved from [Link]

  • RSC Advances. (2020).[5] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

Engineering Next-Generation Peptidomimetics: A Technical Guide to N-α-Boc-L-2,4-diaminobutyric Acid tert-Butyl Ester Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the ability to synthesize highly functionalized, non-natural amino acid derivatives is paramount. N-α-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (often abbreviated as Boc-Dab-OtBu·Oxalate) serves as a critical orthogonal building block in modern synthetic chemistry. By providing a selectively addressable γ-amino group while protecting the α-amine and α-carboxyl backbone, this molecule enables the precise engineering of branched peptides, cyclic lipopeptides (such as polymyxins), and highly targeted radiotracers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the causality behind its structural design, explore the thermodynamic logic of its orthogonal protection scheme, and provide self-validating experimental protocols for its application in drug development.

Structural Anatomy & Physicochemical Profiling

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid characterized by a two-carbon side chain terminating in a primary amine. This shorter side chain (compared to lysine or ornithine) restricts conformational flexibility, making it highly valuable for synthesizing rigidified antimicrobial peptides (AMPs)[1, 3].

The architecture of Boc-Dab-OtBu·Oxalate is deliberately engineered for chemoselectivity:

  • N-α-Boc Group: Protects the α-amine. It is stable to catalytic hydrogenation and basic nucleophiles but highly labile to strong acids.

  • tert-Butyl (OtBu) Ester: Protects the α-carboxyl group. Like the Boc group, it is cleaved by strong acids (e.g., Trifluoroacetic acid, TFA).

  • Oxalate Counterion: The free γ-amine of Dab is highly nucleophilic. If left as a free base, the γ-amine can spontaneously attack the α-carboxyl ester, forming a stable 5-membered γ-lactam (3-amino-2-pyrrolidinone) ring. Protonating the γ-amine with oxalic acid completely suppresses this intramolecular cyclization during storage. Furthermore, the oxalate salt imparts excellent crystallinity, eliminating the need for complex chromatographic purification during bulk manufacturing [2].

Quantitative Data: Physicochemical Properties
PropertyValue / DescriptionRationale / Causality
Base Chemical Formula C₁₃H₂₆N₂O₄Represents the free base structure prior to salt formation.
Salt Chemical Formula C₁₃H₂₆N₂O₄ · C₂H₂O₄Includes the dicarboxylic oxalic acid counterion.
Molecular Weight (Base) 274.36 g/mol Critical for stoichiometric calculations in coupling reactions.
Molecular Weight (Salt) 364.39 g/mol Used when weighing the commercial oxalate precursor.
Appearance White to off-white crystalline powderHigh crystallinity driven by the oxalate counterion lattice.
Solubility Soluble in DMF, DMSO, MeOHFacilitates homogeneous liquid-phase coupling reactions.
Storage Conditions 2-8°C, inert atmospherePrevents ambient moisture from inducing premature hydrolysis.

Mechanistic Rationale: The Logic of Orthogonal Protection

In standard Solid-Phase Peptide Synthesis (SPPS), the α-amine is temporarily protected (e.g., by Fmoc), while the side chains are permanently protected until the final cleavage step. Boc-Dab-OtBu·Oxalate flips this paradigm, acting as an "inverse" building block .

Because both the α-amine (Boc) and α-carboxyl (OtBu) groups are acid-labile, they serve as a unified protecting block for the peptide backbone. This leaves the γ-amine uniquely available for liquid-phase functionalization. Once the γ-amine is reacted (e.g., acylated with a fatty acid or coupled to a fluorophore), a single treatment with TFA globally deprotects the backbone. The resulting molecule—a custom, side-chain-modified Dab derivative—can then be directly equipped with an Fmoc group for standard SPPS integration.

OrthogonalProtection Core L-2,4-Diaminobutyric Acid (Dab) Core Backbone N_alpha N-α-Amino Group Protected by Boc (Acid Labile) Core->N_alpha Position 2 C_alpha C-α-Carboxyl Group Protected by OtBu (Acid Labile) Core->C_alpha Position 1 Gamma γ-Amino Group Unprotected (Oxalate Salt) (Reactive Site) Core->Gamma Position 4

Diagram 1: Structural logic of orthogonal protection in Boc-Dab-OtBu·Oxalate.

Experimental Workflows & Protocols

To utilize this molecule effectively, researchers must first functionalize the side chain, followed by a global deprotection to yield an SPPS-ready building block. The following self-validating system ensures high yield and prevents side reactions.

Protocol A: Side-Chain Acylation (Synthesis of Boc-Dab(Acyl)-OtBu)

This protocol describes the attachment of a lipophilic tail (e.g., octanoic acid) to the γ-amine, a critical step in synthesizing polymyxin analogues [4].

  • Preparation & Neutralization: Dissolve 1.0 eq of Boc-Dab-OtBu·Oxalate in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA neutralizes the oxalic acid, liberating the nucleophilic free γ-amine while maintaining a basic pH to prevent premature Boc/OtBu cleavage.

  • Activation: In a separate vial, dissolve 1.1 eq of the desired fatty acid and 1.1 eq of HATU in DMF. Add 2.0 eq of DIPEA. Stir for 5 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester.

  • Coupling: Add the activated fatty acid solution dropwise to the Dab solution at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive starting material confirms complete consumption of the primary amine.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Global Deprotection (Synthesis of H-Dab(Acyl)-OH)

To utilize the newly synthesized lipo-amino acid in SPPS, the backbone must be deprotected.

  • Cleavage Cocktail: Dissolve the purified Boc-Dab(Acyl)-OtBu in a mixture of 50% TFA, 45% Dichloromethane (DCM), and 5% Triisopropylsilane (TIPS).

  • Reaction: Stir at room temperature for 2 hours. Causality: TFA protonates both the Boc and OtBu groups, driving the elimination of isobutylene gas and CO₂. TIPS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cations from re-alkylating the molecule.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to 10% of its original volume. Add dropwise to 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and dry the resulting white pellet (H-Dab(Acyl)-OH as a TFA salt) under vacuum.

SyntheticWorkflow Start Boc-Dab-OtBu·Oxalate Step1 Neutralization (DIPEA in DMF) Start->Step1 Step2 Side-Chain Acylation (Fatty Acid + HATU) Step1->Step2 Intermediate Boc-Dab(Acyl)-OtBu Step2->Intermediate Step3 Global Deprotection (TFA / DCM / TIPS) Intermediate->Step3 End H-Dab(Acyl)-OH Ready for SPPS Step3->End

Diagram 2: Workflow for converting Boc-Dab-OtBu·Oxalate into an SPPS building block.

Applications in Advanced Drug Development

Combating Antimicrobial Resistance (AMR)

The global crisis of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the revival and optimization of polymyxins (e.g., Colistin). Polymyxins are cyclic lipopeptides heavily reliant on Dab residues, which provide the polycationic charge necessary to bind to the negatively charged lipid A component of bacterial lipopolysaccharides (LPS) [3]. Boc-Dab-OtBu is extensively used to synthesize novel polymyxin analogues with altered acyl chains or modified macrocyclic rings, aiming to reduce the inherent nephrotoxicity of natural colistin while maintaining potent bactericidal activity [4].

PET Tracer Synthesis

Beyond antibiotics, the orthogonal nature of Boc-Dab-OtBu makes it an ideal precursor for complex radiotracers. For example, in the synthesis of [18F]FABABA—a novel Positron Emission Tomography (PET) tracer targeting the ASCT-2 glutamine transporter in oncology—Boc-Dab-OtBu is utilized in a critical reductive amination step. The protected backbone ensures that the complex multi-step fluorination chemistry occurs exclusively at the desired functional sites without degrading the amino acid core [5].

References

  • Frontiers in Microbiology. (2020). Overcoming multidrug resistance: antimicrobial peptides as a next-generation therapeutic strategy. Retrieved from[Link]

  • MDPI. (2018). The Road from Host-Defense Peptides to a New Generation of Antimicrobial Drugs. Retrieved from[Link]

  • Ghent University / Biblio Back Office. (2021). Radiosynthesis, in vitro and preliminary biological evaluation of [18F]FABABA, a novel ASCT‐2 inhibitor based PET tracer. Retrieved from[Link]

Technical Guide: Boc-Dab Derivatives in Peptide Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Analysis

This guide provides a technical comparison between two distinct derivatives of L-2,4-diaminobutyric acid (Dab). These compounds serve fundamentally different roles in peptide synthesis: one acts as a C-terminal building block for chain elongation, while the other serves as a nucleophilic scaffold for side-chain modification or branching.

Critical Nomenclature Correction

Before proceeding, it is scientifically imperative to address a nomenclature anomaly in the user request regarding "Boc-Dab(OtBu)-OH" .

  • The Error: Standard IUPAC and peptide nomenclature dictates that side-chain protecting groups are placed in parentheses. "Dab" (Diaminobutyric acid) possesses a

    
    -amino side chain (
    
    
    
    ). The "OtBu" group (tert-butyl ester/ether) is an oxygen-protecting group. It is chemically impossible to protect a nitrogen side chain with an "OtBu" group directly.
  • The Likely Intent: The notation "Boc-Dab(OtBu)-OH" is likely a conflation of two common reagents:

    • Boc-Asp(OtBu)-OH: Aspartic acid (side chain

      
      ) protected as a tert-butyl ester.
      
    • Boc-Dab(Boc)-OH: Diaminobutyric acid (side chain

      
      ) protected with a Boc carbamate.
      
  • Editorial Decision: Given the explicit reference to "Dab" in the second compound, this guide assumes the first compound is intended to be the Standard Protected Acid Form of Dab, specifically Boc-Dab(Boc)-OH (or potentially Boc-Dab(Z)-OH).

The comparison below contrasts the Free Acid form (Compound A) against the Free Amine form (Compound B).

FeatureCompound A (The Acid) Compound B (The Amine)
Correct Name Boc-Dab(Boc)-OH (Assumed)Boc-Dab-OtBu Oxalate
Reactive Handle Carboxylic Acid (

)

-Amine (

)
Primary Role Chain Elongation (Coupling to N-term)Branching Point / Scaffold
Protecting Groups

-Boc,

-Boc

-Boc,

-OtBu
Physical State White PowderWhite Crystalline Solid (Salt)

Technical Profile: Boc-Dab-OtBu Oxalate[1][2][3][4]

Structural Identity
  • Chemical Name:

    
    -(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid tert-butyl ester oxalate.[1]
    
  • CAS (Free Base/HCl): 190447-69-9 (HCl salt reference).[1]

  • Core Structure: The molecule features an orthogonal protection scheme relative to the side chain. The

    
    -amine is protected (Boc), and the C-terminus is protected (OtBu ester). Crucially, the 
    
    
    
    -amine is free
    .
  • Salt Form: The oxalate salt stabilizes the free amine, which would otherwise be an unstable oil or prone to air oxidation/cyclization.

Synthetic Utility: The "Branching Unit"

Boc-Dab-OtBu is a specialized intermediate used primarily for convergent synthesis or peptide branching . Because the


-amine and C-terminus are "capped" with acid-labile groups (Boc/OtBu), the free 

-amine becomes the sole nucleophile.

Key Applications:

  • Dendrimer Synthesis: Acts as a focal point to branch out poly-lysine or poly-Dab dendrimers.

  • Side-Chain Modification: Allows the attachment of fluorophores, drugs, or PEG chains specifically to the

    
    -position before incorporating the amino acid into a longer chain (though this requires subsequent hydrolysis of the OtBu).
    
  • Cyclization: Precursor for lactamization strategies.

Handling the Oxalate Salt

The oxalate counterion is stoichiometric. In coupling reactions, the presence of oxalic acid can interfere with pH-sensitive coupling reagents (like HATU/DIEA).

  • Protocol: It is often necessary to "free base" the compound or use excess tertiary amine (DIEA/NMM) to neutralize the oxalate prior to reaction.

Technical Profile: Boc-Dab(Boc)-OH[5][6]

Structural Identity
  • Chemical Name:

    
    -Bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid.[1]
    
  • Core Structure: Both amine functions (

    
     and 
    
    
    
    ) are protected by Boc groups. The C-terminal carboxylic acid is free .
Synthetic Utility: The "Linear Unit"

This is the standard building block for introducing a Dab residue into a peptide chain during Boc-chemistry SPPS (Solid Phase Peptide Synthesis) or solution phase synthesis.

  • Mechanism: The free acid is activated (e.g., via EDC/NHS or HATU) and coupled to the N-terminus of a growing peptide chain.

  • Deprotection: Treatment with TFA removes both Boc groups simultaneously, revealing two free amines. This is useful for generating cationic peptides (e.g., antimicrobial peptides) where Dab mimics Lysine but with a shorter side chain.

Comparative Analysis & Decision Matrix

The choice between these two reagents depends entirely on the direction of synthesis and the target architecture .

ParameterBoc-Dab(Boc)-OH Boc-Dab-OtBu Oxalate
Direction of Growth C

N
(Standard SPPS)
Side-Chain Outward (Branching)
Orthogonality Non-Orthogonal: Both amines deprotect simultaneously with acid.Semi-Orthogonal: Side chain is free; Backbone is acid-labile.
Coupling Partner Requires a free Amine on the resin/peptide.Requires an activated Carboxylic Acid (e.g., Fmoc-AA-OPfp).
Solubility Soluble in DMF, DCM, EtOAc.Soluble in MeOH, Water; limited in DCM until neutralized.
Use Case Inserting a Dab residue into a linear sequence.Creating a "fork" in the peptide chain.

Experimental Protocol: Branching Synthesis

Objective: Use Boc-Dab-OtBu Oxalate to create a branched peptide intermediate.

Materials
  • Amine: Boc-Dab-OtBu Oxalate (1.0 eq)

  • Acid: Fmoc-Gly-OH (1.2 eq) (Example branch unit)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.5 eq - Note: Extra base needed to neutralize oxalate)

  • Solvent: DMF (Anhydrous)

Methodology
  • Neutralization: Dissolve Boc-Dab-OtBu Oxalate in DMF. Add 2.0 eq of DIPEA and stir for 5 minutes. This converts the oxalate salt to the free amine in situ.

  • Activation: In a separate vessel, dissolve Fmoc-Gly-OH and HATU in DMF. Add 1.5 eq DIPEA.[2] Stir for 2 minutes to form the activated ester.

  • Coupling: Add the activated acid solution to the Boc-Dab-OtBu solution.

  • Reaction: Stir at Room Temperature (RT) under

    
     for 2-4 hours.
    
  • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine peak and formation of the product mass (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5%

    
     (remove excess acid), 5% Citric Acid (remove excess base), and Brine. Dry over 
    
    
    
    .
  • Result: You now have Boc-Dab(Fmoc-Gly)-OtBu . The side chain is now extended, while the

    
    -amine and C-terminus remain protected.
    

Visualization: Synthesis Pathways

The following diagram illustrates the divergent workflows for the two compounds.

DabPathways cluster_0 Compound A: The Linear Builder cluster_1 Compound B: The Branching Scaffold Acid Boc-Dab(Boc)-OH (Free Acid) CoupledLinear Boc-Dab(Boc)-Peptide-Resin Acid->CoupledLinear Coupling (HATU/DIEA) Resin H2N-Peptide-Resin Resin->CoupledLinear FinalLinear H2N-Dab(NH2)-Peptide-OH (Linear Cationic Peptide) CoupledLinear->FinalLinear TFA Deprotection (Global) Amine Boc-Dab-OtBu Oxalate (Free Gamma Amine) BranchedInt Boc-Dab(Fmoc-R)-OtBu Amine->BranchedInt Coupling to Side Chain BranchAcid Fmoc-R-COOH (Branch Unit) BranchAcid->BranchedInt Deprotected H2N-Dab(H2N-R)-COOH (Branched Core) BranchedInt->Deprotected Acid Hydrolysis (TFA)

Figure 1: Comparative synthetic workflows. Top: Using the acid form for linear elongation. Bottom: Using the amine form for side-chain branching.

References

  • ChemicalBook. (2025).[3] BOC-DAB-OTBU HCL Properties and Suppliers. Retrieved from [3]

  • Sigma-Aldrich. (2025). Fmoc-Dab(Boc)-OH Product Specification. Retrieved from [4]

  • GuideChem. (2025). BOC-DAB-OTBU HCL Structure and Synthesis. Retrieved from

  • BOC Sciences. (2025). Boc-Protected Amino Acids in Peptide Synthesis. Retrieved from

Sources

A Comprehensive Technical Guide to Boc-L-Dab-OtBu Oxalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (Boc-L-Dab-OtBu oxalate), a critical building block in modern peptide synthesis and pharmaceutical development. We will delve into its core molecular attributes, provide validated analytical protocols, and discuss its strategic applications, offering field-proven insights to enhance its utilization in your research endeavors.

Core Molecular and Physical Properties

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). The strategic placement of the Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the OtBu (tert-butyl ester) on the carboxyl group enhances its utility in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The γ-amino group remains free, allowing for selective modification and incorporation into peptide chains. The oxalate salt form offers improved stability and handling characteristics compared to the free base.

A summary of its key quantitative data is presented in the table below:

PropertyValueSource
Molecular Formula C₁₅H₂₈N₂O₈Chem-Impex[1]
Molecular Weight 364.4 g/mol Chem-Impex[1]
CAS Number 190447-69-9Chem-Impex[1]
Purity (Typical) ≥ 98% (HPLC)Chem-Impex[1]
Appearance White crystalline powderChem-Impex[1]
Melting Point 152-160 °CChem-Impex[1]
Optical Rotation [a]D20 = -22 ± 2º (c=1 in MeOH)Chem-Impex[1]

The formation of the oxalate salt involves the protonation of the free γ-amino group of Boc-L-Dab-OtBu by oxalic acid. This ionic interaction contributes to the compound's crystallinity and stability.

G cluster_boc Boc-L-Dab-OtBu cluster_oxalic Oxalic Acid cluster_salt This compound Boc-L-Dab-OtBu C₁₃H₂₆N₂O₄ Salt C₁₅H₂₈N₂O₈ Boc-L-Dab-OtBu->Salt Protonation of γ-amino group Oxalic Acid C₂H₂O₄ Oxalic Acid->Salt Salt Formation

Figure 1. Formation of this compound from its constituent molecules.

Experimental Protocols for Characterization

To ensure the quality and identity of this compound, a multi-pronged analytical approach is recommended. The following protocols are based on established methodologies for amino acid derivatives and oxalate salts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates the compound of interest from potential impurities based on hydrophobicity. The purity is determined by the relative area of the main peak.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Gradient: A typical gradient would be 20-80% Mobile Phase B over 20 minutes.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%. A purity of ≥ 98% is generally expected.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh 1 mg of sample dissolve Dissolve in 1 mL 50:50 ACN:H₂O weigh->dissolve inject Inject 10 µL dissolve->inject separate Separate on C18 column with ACN/H₂O gradient inject->separate detect Detect at 210 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity integrate->calculate

Figure 2. Workflow for HPLC purity analysis of this compound.

Mass Spectrometry (MS) for Identity Confirmation

Principle: Mass spectrometry provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its molecular weight and elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation:

    • An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Analysis:

    • Acquire the spectrum in positive ion mode.

    • Look for the protonated molecular ion of the free base, [Boc-L-Dab-OtBu + H]⁺, which should have a calculated m/z of 275.2016. The oxalate counter-ion will not be observed in this mode.

    • In negative ion mode, the oxalate anion can be observed at an m/z of 89.0031.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a spectrometer with a field strength of at least 400 MHz.

  • Spectral Interpretation:

    • ¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the tert-butyl ester group (a singlet around 1.45 ppm), and the protons of the diaminobutyric acid backbone.

    • ¹³C NMR: Observe signals corresponding to the carbonyls of the Boc and ester groups, the quaternary carbons of the tert-butyl groups, and the carbons of the amino acid backbone.

Applications in Research and Drug Development

This compound is a versatile building block primarily used in the synthesis of peptides with unique properties.[1] The free γ-amino group serves as a key handle for various modifications:

  • Branched Peptides: The γ-amino group can be used as an attachment point for another peptide chain, creating branched structures.

  • Peptide-Drug Conjugates: Small molecules, imaging agents, or toxins can be conjugated to the γ-amino group.

  • Cyclic Peptides: The γ-amino group can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide sequence, leading to cyclic peptides with constrained conformations.

  • Introduction of Positive Charge: At physiological pH, the γ-amino group will be protonated, introducing a positive charge into the peptide, which can be important for cell penetration or target interaction.

Trustworthiness and Self-Validating Systems

The protocols described above form a self-validating system. The HPLC method ensures the purity of the starting material, which is critical for successful synthesis. The MS and NMR data provide orthogonal confirmation of the compound's identity, ensuring that the correct building block is being used. Any deviation from the expected results in one technique should be investigated with the others to identify the root cause.

References

  • Misiewicz, B., Mencer, D., Terzaghi, W., & VanWert, A. L. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]

  • PubChem. Boc-Glu(Osu)-Otbu. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Strategic Utilization of Boc-L-Dab-OtBu Oxalate in Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, handling, and advantages of the oxalate salt of Boc-L-Dab-OtBu in advanced peptide synthesis and medicinal chemistry.

Executive Summary

Boc-L-Dab-OtBu Oxalate (


-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate) is a specialized amino acid building block used to introduce the diaminobutyric acid (Dab) residue—a lower homolog of Lysine—into peptide chains.[1] While the free base of this compound is prone to physical instability (often existing as a viscous oil), the oxalate salt form  is engineered to provide a robust, crystalline solid. This guide analyzes the physicochemical rationale for this salt selection and provides validated protocols for its effective deployment in drug development workflows.

Chemical Profile & Structural Logic

The Molecule[2][3]
  • Common Name: Boc-L-Dab-OtBu[2][3] · Oxalate

  • Systematic Name:

    
    -(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid tert-butyl ester oxalate
    
  • CAS Number: 190447-69-9 (Note: This CAS often refers generally to salt forms; verify specific batch CoA).

  • Molecular Formula:

    
    
    
  • Role: A semi-protected diamino acid. The

    
    -amine is Boc-protected (acid labile), the C-terminus is tert-butyl protected (acid labile), leaving the 
    
    
    
    -amine (side chain) free
    for immediate derivatization or branching.
The "Free Amine" Problem

In its neutral state, Boc-L-Dab-OtBu possesses a primary


-amine. Free primary amines in this molecular weight range often exhibit:
  • Hygroscopicity: Rapid absorption of atmospheric moisture.

  • Carbamylation: Reaction with atmospheric

    
     to form carbamic acid/carbamates.
    
  • Physical State: Tendency to exist as a sticky, non-stoichiometric oil or gum, making precise weighing impossible.

The Oxalate Solution

Oxalic acid is a dicarboxylic acid that forms highly stable, crystalline lattice structures with primary amines.

  • Stoichiometry: Forms a defined 1:1 salt.

  • Crystallinity: Transforms the oily free base into a white crystalline powder (MP ~152–160 °C).

  • Purification: The salt crystallizes readily, rejecting impurities that would otherwise remain trapped in the oil phase of the free base.

Technical Comparison: Salt Forms

The following table contrasts the operational characteristics of the different forms of this building block.

FeatureFree Base (Oil)Hydrochloride (HCl) SaltOxalate Salt
Physical State Viscous Oil / GumSolid (often hygroscopic)Crystalline Solid
Hygroscopicity HighModerate to HighLow
Weighing Precision Poor (requires density calc)GoodExcellent
Shelf Stability Low (Oxidation/

risk)
GoodHigh
Solubility (Organic) High (DCM, EtOAc)Moderate (Polar organic)Low (requires desalting)
Direct Coupling YesNo (requires base)No (requires desalting)

Expert Insight: While HCl salts are common, they can sometimes be hygroscopic or form "sticky" solids. The oxalate counterion often drives better lattice energy formation for this specific scaffold, resulting in a superior free-flowing powder.

Experimental Workflows

Workflow Logic: The "Desalting" Requirement

Because the oxalate anion is a nucleophile scavenger and acidic, it must be removed (desalted) to liberate the reactive


-amine before it can be coupled to an electrophile (e.g., an activated carboxylic acid). Attempting to couple directly in the presence of oxalate salts can lead to side reactions or poor yields due to pH suppression.
Visualization of the Workflow

The following diagram illustrates the cycle from stable storage to active coupling.

DesaltingWorkflow cluster_waste Aqueous Waste Salt Boc-L-Dab-OtBu Oxalate Salt (Stable Solid) Partition Biphasic Partition (DCM / NaHCO3) Salt->Partition Dissolve FreeBase Free Amine (Organic Layer) Partition->FreeBase 1. Wash 2. Dry (MgSO4) 3. Concentrate OxalateWaste Sodium Oxalate Partition->OxalateWaste Extraction Coupling Peptide Coupling (Reaction) FreeBase->Coupling + Activated AA + DIPEA

Figure 1: Critical workflow for converting the stable storage form (Oxalate) into the reactive species (Free Amine) prior to synthesis.

Validated Protocols

Protocol A: Desalting (Liberating the Free Amine)

Objective: To convert 1.0 g of Boc-L-Dab-OtBu · Oxalate into its reactive free base form for immediate use.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    )
  • Anhydrous Magnesium Sulfate (

    
    )
    

Step-by-Step:

  • Dissolution: Suspend 1.0 g of the oxalate salt in 20 mL of DCM. The salt may not fully dissolve initially.

  • Neutralization: Add 20 mL of saturated aqueous

    
    .
    
  • Partition: Transfer to a separatory funnel and shake vigorously for 2–3 minutes. Vent frequently to release

    
    .
    
    • Observation: The solid should dissolve as the amine is liberated and partitions into the organic layer.

  • Separation: Collect the lower organic layer.

  • Re-extraction: Extract the aqueous layer once more with 10 mL DCM to ensure quantitative recovery.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 10 minutes.
    
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo.

    • Result: A clear, colorless to pale yellow oil. This is the reactive free amine.

  • Immediate Use: Dissolve this oil immediately in the reaction solvent (e.g., DMF) for the coupling step.

Protocol B: Application in Cyclic Peptide Synthesis

Context: Using the free


-amine to form a lactam bridge (side-chain to side-chain or side-chain to C-terminus).
  • Desalt the Boc-L-Dab-OtBu as per Protocol A.

  • Coupling: React the free

    
    -amine with an Fmoc-Asp(OAll)-OH or similar partner using standard coupling agents (e.g., HATU/DIPEA) in DMF.
    
  • Deprotection: The orthogonal protection (Boc/OtBu vs Fmoc/Allyl) allows selective manipulation of the peptide backbone while keeping the Dab side-chain linkage intact.

References

  • PrepChem. "Synthesis of Oxalate Salts from Free Amines." General Organic Synthesis Procedures. [Link]

Sources

Methodological & Application

Protocol for Selective Side-Chain Functionalization of Boc-L-Dab-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Experimental Workflows for Orthogonal Peptide Building Block Synthesis

Executive Summary & Rationale

2,4-Diaminobutyric acid (Dab) is a critical non-proteinogenic amino acid frequently utilized in the synthesis of antimicrobial peptides, such as polymyxins, where the side-chain length and basicity are paramount for outer membrane penetration [1]. Beyond natural products, Dab is a versatile scaffold for conformationally constrained cyclic peptides and targeted siderophores.

To utilize Dab effectively in solid-phase peptide synthesis (SPPS) or solution-phase bioconjugation, researchers must employ robust orthogonal protection strategies [2]. Boc-L-Dab-OtBu (


-Boc-L-2,4-diaminobutyric acid tert-butyl ester) serves as a premier starting material for these endeavors. By masking the 

-amine and

-carboxyl groups with acid-labile protecting groups, this building block provides a singular, highly nucleophilic free

-amine. This application note details the mechanistic rationale and self-validating protocols for the site-selective side-chain functionalization of Boc-L-Dab-OtBu.
Chemical Context & Mechanistic Causality

The architectural brilliance of Boc-L-Dab-OtBu lies in its strict orthogonal logic. The


-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the 

-carboxyl group is protected as a tert-butyl (tBu) ester.
  • Causality of Protection: Both Boc and tBu groups are completely stable to basic conditions and catalytic hydrogenation but are highly susceptible to strong acids (e.g., Trifluoroacetic acid, TFA). This allows the free primary

    
    -amine to be selectively reacted with base-labile groups (e.g., Fmoc), hydrogenation-labile groups (e.g., Cbz), or permanent functional modifications (e.g., fluorophores, lipophilic tails) without risking 
    
    
    
    -center cross-reactivity [3].
  • Nucleophilic Superiority: The unhindered aliphatic

    
    -amine exhibits exceptional nucleophilicity, allowing for rapid acylation, alkylation, or reductive amination at low temperatures, which suppresses racemization at the 
    
    
    
    -chiral center.

OrthogonalStrategy A Boc-L-Dab-OtBu (Free γ-NH2) B Base-Promoted Functionalization A->B + R-X / Base C Boc-L-Dab(R)-OtBu (Fully Protected) B->C Selective γ-capping D TFA Deprotection (Cleaves Boc & tBu) C->D Acidolysis E H-L-Dab(R)-OH (Ready for SPPS) D->E Global α-Deprotection

Orthogonal protection strategy leveraging the free γ-amine of Boc-L-Dab-OtBu.

Quantitative Data & Compatibility Matrices

To ensure successful integration into broader synthetic pipelines, the physical properties of the starting material and the compatibility of various orthogonal groups must be established.

Table 1: Physicochemical Properties of Boc-L-Dab-OtBu·HCl

PropertyValue
CAS Number 190447-69-9
Molecular Formula C₁₃H₂₆N₂O₄·HCl
Molecular Weight 310.82 g/mol
Appearance White to light yellow powder
Storage Conditions 0 – 8 °C, desiccated
Primary Reactive Site

-amino group (aliphatic primary amine)

Table 2: Orthogonal Protecting Group Compatibility Matrix

Protecting GroupCleavage ConditionStability ProfileApplication in Dab Synthesis
Boc (

-amine)
Strong Acid (TFA, HCl)Stable to Base, HydrogenationPrevents

-amine polymerization
tBu (

-carboxyl)
Strong Acid (TFA, HCl)Stable to Base, HydrogenationPrevents C-terminal coupling
Fmoc (

-amine)
Weak Base (20% Piperidine)Stable to Acid, HydrogenationEnables standard Fmoc-SPPS integration
Cbz (

-amine)
Hydrogenation (H₂/Pd-C)Stable to Mild Acid, BaseSolution-phase orthogonal synthesis
Dde (

-amine)
Hydrazine (2% in DMF)Stable to Acid, BaseComplex branched peptide synthesis
Experimental Protocols
A Self-Validating System

A fundamental pillar of this protocol's trustworthiness is its self-validating nature. The starting material, Boc-L-Dab-OtBu, contains a free primary amine that reacts positively with Ninhydrin stain, yielding a deep purple/blue spot on a Thin-Layer Chromatography (TLC) plate. Upon successful functionalization, the primary amine is consumed. A complete reaction is definitively indicated when the product spot becomes Ninhydrin-negative (no color change) while remaining UV-active (if the added functional group contains a chromophore). This binary visual readout ensures that researchers do not proceed to purification until conversion is absolute.

Protocol A: Synthesis of Boc-L-Dab(Fmoc)-OtBu (Fmoc Protection)

This protocol details the conversion of the free


-amine into an Fmoc-protected derivative, creating a fully protected building block ready for selective 

-deprotection and SPPS.
  • Preparation: Suspend Boc-L-Dab-OtBu·HCl (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIEA) (2.2 eq, 22 mmol) dropwise.

    • Causality: Cooling prevents exothermic degradation, while DIEA neutralizes the HCl salt, liberating the highly nucleophilic free

      
      -amine.
      
  • Electrophilic Addition: Dissolve Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.05 eq, 10.5 mmol) in 20 mL of DCM and add dropwise to the reaction mixture over 15 minutes.

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl to minimize the formation of dipeptide byproducts and avoid harsh localized acidity that could prematurely cleave the Boc/tBu groups.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Self-Validation: Wait until the Ninhydrin-positive baseline spot completely disappears.

  • Quenching & Workup: Quench the reaction with 30 mL of 5% aqueous citric acid. Extract the organic layer, then wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

    • Causality: Citric acid removes residual DIEA and trace unreacted starting material. NaHCO₃ effectively washes away the N-hydroxysuccinimide (NHS) leaving group.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield Boc-L-Dab(Fmoc)-OtBu as a white solid.

Protocol B: Site-Specific Acylation (Lipidation)

For the development of lipopeptides, the


-amine can be permanently acylated with a fatty acid.
  • Activation: Follow Steps 1 and 2 from Protocol A to liberate the free

    
    -amine of Boc-L-Dab-OtBu (1.0 eq) in DCM at 0 °C.
    
  • Acylation: Slowly add an acyl chloride (e.g., Octanoyl chloride, 1.1 eq) dropwise. Alternatively, for milder conditions, use a pre-formed fatty acid NHS-ester.

  • Monitoring: Stir at room temperature for 3 hours. Validate completion via Ninhydrin-stain TLC.

  • Isolation: Perform the aqueous workup as described in Protocol A, Step 5. The resulting lipo-amino acid can be directly deprotected with TFA/DCM (1:1) for 2 hours to yield the

    
    -amino acid ready for peptide coupling.
    

Workflow Step1 Step 1: Salt Neutralization Suspend Boc-L-Dab-OtBu·HCl in DCM Add 2.0 eq DIEA at 0°C Step2 Step 2: Electrophile Addition Dropwise addition of Fmoc-OSu or Acyl Chloride (1.1 eq) Step1->Step2 Step3 Step 3: Reaction Monitoring Stir at RT for 2-4 hours Monitor via TLC (Ninhydrin stain) Step2->Step3 Step4 Step 4: Aqueous Workup Wash with 5% Citric Acid, NaHCO3, Brine Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification & Validation Flash Chromatography (EtOAc/Hexane) Validate via LC-MS and NMR Step4->Step5

Step-by-step experimental workflow for the side-chain functionalization.

References
  • Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. JACS Au (American Chemical Society).[Link]

  • Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). LifeTein Peptide Blog.[Link]

  • Contemporary Approaches for Site-Selective Dual Functionalization of Proteins. Angewandte Chemie International Edition.[Link]

Using Boc-L-Dab-OtBu oxalate in solution phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solution Phase Synthesis Strategies Using Boc-L-Dab-OtBu Oxalate

Executive Summary

This guide details the strategic application of This compound (


-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate) in solution-phase peptide synthesis.

Unlike standard solid-phase building blocks (e.g., Fmoc-Dab(Boc)-OH), this specific derivative features a "Head-and-Tail" protection scheme (


-Boc, 

-OtBu) with a free

-amine
(stabilized as an oxalate salt). This unique architecture makes it an ideal scaffold for side-chain functionalization —allowing researchers to attach fluorophores, lipids, or drug pharmacophores to the

-position in solution before global deprotection.

Chemical Profile & Strategic Logic

The Molecule
  • CAS: 190447-69-9[1][2][3][4]

  • Formula:

    
     (Oxalate salt)
    
  • MW: 364.4 g/mol [4]

  • Solubility: Moderate in Methanol/Water; poor in pure Dichloromethane (DCM) due to the oxalate salt form.

Orthogonality Analysis

The strategic value lies in the differential reactivity of its three functional groups:

PositionGroupStatusReactivity / Stability

-Amine
Boc ProtectedAcid Labile (Stable to Base/Nucleophiles)
C-Terminus OtBu ProtectedAcid Labile (Stable to Base/Nucleophiles)

-Amine
Free Reactive Nucleophilic (once desalted)

Key Constraint: Since both Boc and OtBu are acid-labile, they are removed simultaneously (Global Deprotection). This molecule is not suitable for sequential backbone elongation where selective N-terminal deprotection is required. It is designed for convergent synthesis or side-chain modification .

Critical Workflow Visualization

The following diagram illustrates the standard workflow: Desalting


 Functionalization 

Global Deprotection.

Dab_Workflow Start Boc-L-Dab-OtBu (Oxalate Salt) Step1 Step 1: Desalting (Free Base Generation) Start->Step1 Partition (EtOAc/Na2CO3) Inter1 Free Amine Intermediate (Reactive Gamma-NH2) Step1->Inter1 Organic Layer Extraction Step2 Step 2: N-Gamma Functionalization (Acylation/Conjugation) Inter1->Step2 + R-COOH / Coupling Agent Product1 Side-Chain Modified Scaffold Step2->Product1 Purification Step3 Step 3: Global Deprotection (TFA Treatment) Product1->Step3 TFA/TIPS/H2O Final Final Product (H-Dab(R)-OH) Step3->Final Precipitation

Figure 1: Operational workflow for converting the oxalate salt precursor into a side-chain modified amino acid.

Detailed Protocols

Protocol A: Desalting (Free-Basing)

Rationale: The oxalate salt is often insoluble in non-polar coupling solvents (DCM) and the protonated amine is non-nucleophilic. While adding excess base (DIPEA) in situ is possible, pre-forming the free base ensures cleaner kinetics and accurate stoichiometry.

  • Dissolution: Dissolve 1.0 mmol (364 mg) of This compound in 10 mL of distilled water. The solution may be slightly acidic.[5]

  • Basification: Add 10 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 5% Sodium Carbonate (
    
    
    
    ). Verify pH
    
    
    9-10.
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     mL).
    
    • Note: EtOAc is preferred if the free base is highly polar; DCM is preferred for subsequent acylation.

  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure.

    • Checkpoint: You should obtain a viscous, colorless oil or low-melting solid. This is the reactive free amine . Use immediately.

Protocol B: -Functionalization (Side-Chain Acylation)

Rationale: Attaching a carboxylic acid (R-COOH) to the


-amine using standard coupling agents.

Reagents:

  • Free Base Boc-L-Dab-OtBu (from Protocol A)

  • Carboxylic Acid (R-COOH) - 1.1 equivalents

  • Coupling Agent: EDC

    
    HCl / HOBt or HATU
    
  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve R-COOH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes to activate the acid.

  • Coupling: Add the solution of Boc-L-Dab-OtBu free base (1.0 eq) (dissolved in minimal DMF) to the activated acid mixture.

  • Reaction: Stir at room temperature under nitrogen.

    • Monitoring: Check TLC or LC-MS after 1 hour. The free amine spot (ninhydrin positive) should disappear.

  • Work-up: Dilute with EtOAc (50 mL). Wash successively with:

    • 5% Citric Acid or 1M

      
       (removes excess DIPEA/coupling byproducts).
      
    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to isolate the pure Boc-Dab(R)-OtBu intermediate.

Protocol C: Global Deprotection

Rationale: Simultaneous removal of Boc (


) and OtBu (

-term) to yield the final H-Dab(R)-OH product.
  • Cocktail Preparation: Prepare a cleavage cocktail of TFA : TIPS :

    
      (95 : 2.5 : 2.5 v/v).
    
    • Note: Triisopropylsilane (TIPS) acts as a scavenger for the tert-butyl cations to prevent re-attachment to the side chain (alkylation).

  • Reaction: Dissolve the intermediate from Protocol B in the cocktail (10 mL per gram of peptide). Stir at room temperature for 60–90 minutes.

  • Work-up:

    • Evaporate most of the TFA under a stream of nitrogen.

    • Precipitate the product by adding cold Diethyl Ether (

      
      ).
      
    • Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash

      
      .[6]
      
  • Final Product: The resulting solid is the trifluoroacetate salt of H-Dab(R)-OH .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility in DCM Oxalate salt persistence.Perform Protocol A (Desalting) rigorously. Do not skip the aqueous wash.
Incomplete Coupling Amine protonation.[7]Ensure pH of reaction is >8 (check with wet pH paper). Add more DIPEA.
Lactamization Cyclization of Dab.[8]Rare with OtBu protection. Only occurs if OtBu is lost before the side chain is acylated. Ensure reagents are acid-free.
"Sticky" Precipitate Residual DMF.DMF traps TFA salts. Evaporate DMF thoroughly (high vacuum) before adding the cleavage cocktail.

References

  • ChemicalBook. (2025). BOC-DAB-OTBU HCL / Oxalate Properties and Supplier Data. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Chem-Impex International. (2023). N-alpha-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate Product Page. Retrieved from

  • AAPPTec. (2023). Guide to Solid and Solution Phase Peptide Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2011). Peptide synthesis 'in water' by a solution-phase method using Boc-amino acids. Retrieved from

Sources

Bioconjugation protocols using Boc-L-Dab-OtBu linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Protocols Using Boc-L-Dab-OtBu Linker


-

-Boc-L-2,4-diaminobutyric acid tert-butyl ester (Boc-L-Dab-OtBu) in small molecule and peptide drug conjugates.[1]

Part 1: Introduction & Chemical Logic

1.1 The Scaffolding Role of Boc-L-Dab-OtBu In the landscape of bioconjugation, Boc-L-Dab-OtBu (CAS: 190447-69-9) is not merely a passive linker; it is a precision scaffold designed for side-chain functionalization .[1] Unlike standard amino acids where the focus is often on peptide chain elongation, this derivative is engineered with a specific protection pattern:

  • 
    -Amine:  Protected by Boc  (tert-butyloxycarbonyl).[1][2][3][4]
    
  • 
    -Carboxyl:  Protected by OtBu  (tert-butyl ester).[1][5]
    
  • 
    -Amine (Side Chain): FREE  (Available as HCl salt).[1]
    

1.2 The "Dab" Advantage vs. Lysine While Lysine is the standard for amine conjugation, Diaminobutyric acid (Dab) offers distinct physicochemical advantages:

  • Spacer Length: Dab has a 2-carbon side chain (ethyl) versus Lysine's 4-carbon (butyl).[1] This shorter tether reduces hydrophobicity and restricts conformational flexibility, which is critical for PROTACs and Radioligands where "linker wobble" can reduce binding affinity.

  • Lactamization Control: The bulky OtBu ester in this specific reagent prevents the notorious

    
    -lactamization (cyclization) that plagues unprotected Dab derivatives during basic coupling steps.[1]
    

1.3 The Orthogonality Profile

  • Reaction Phase: The free

    
    -amine allows for immediate conjugation with activated esters (NHS), isocyanates, or aldehydes in organic solvent.[1]
    
  • Deprotection Phase: Both Boc and OtBu are acid-labile .[1] They are removed simultaneously using Trifluoroacetic Acid (TFA).[1][3]

  • Strategic Outcome: This reagent is ideal for a "Modify-Then-Strip" workflow, yielding a zwitterionic conjugate (free

    
    -amine/COOH) that improves water solubility and renal clearance of hydrophobic payloads.[1]
    

Part 2: Core Protocols

Protocol A: Selective -Amine Functionalization (The "Loading" Step)

Objective: Conjugate a hydrophobic payload (e.g., Drug-NHS ester or Fluorophore) to the Dab side chain while maintaining backbone protection.[1]

Materials:

  • Scaffold: Boc-L-Dab-OtBu·HCl (1.0 equiv)[1]

  • Payload: NHS-Ester activated molecule (1.0 – 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (anhydrous)[1]
    
  • Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Boc-L-Dab-OtBu·HCl in anhydrous DMF. Target a concentration of 0.1 M.

    • Expert Insight: The HCl salt form is acidic. You must neutralize it to nucleophilic free amine.

  • Activation: Add DIPEA (2.5 equiv).

    • Why 2.5 equiv? 1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the NHS leaving group (N-hydroxysuccinimide); 0.5 equiv maintains basic pH (~8.5) to drive kinetics.[1]

  • Coupling: Add the NHS-Ester payload dropwise to the stirring Dab solution.

    • Reaction Time: Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

      
      ).
      
  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (

    
     311.2 for free base) and appearance of the conjugate mass.
    
  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with 5% Citric Acid (removes excess DIPEA/Dab).[1]

    • Wash with Brine, dry over

      
      , and concentrate.
      
    • Note: If the product is water-soluble, purify directly via preparative HPLC (C18, Water/MeCN gradient).[1]

Protocol B: Global Deprotection (The "Release" Step)

Objective: Remove Boc and OtBu groups to reveal the zwitterionic core.

Materials:

  • Reagent: Trifluoroacetic Acid (TFA)[1][3]

  • Scavenger: Triisopropylsilane (TIPS) or Water[1]

  • Solvent: Dichloromethane (DCM) (Optional, for solubility)[1]

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a solution of TFA:TIPS:Water (95:2.5:2.5 v/v/v).

    • Why Scavengers? The tert-butyl cations generated during deprotection are electrophilic.[1] Without TIPS/Water, they will re-attach (alkylate) to electron-rich regions of your payload (e.g., indole rings, phenols).[1]

  • Reaction: Dissolve the crude conjugate from Protocol A in the TFA cocktail (approx. 10 mL per gram of compound).

  • Incubation: Stir at RT for 60–90 minutes.

    • Critical Check: Do not exceed 2 hours if your payload contains sensitive ester linkages.

  • Precipitation: Evaporate TFA under a stream of nitrogen to a low volume (oily residue).

  • Isolation: Add cold Diethyl Ether (

    
    ) to precipitate the deprotected product. Centrifuge and decant the supernatant. Repeat 3x.
    
  • Final Purification: Dissolve the pellet in Water/MeCN and lyophilize or purify via HPLC.

Part 3: Visualization of Workflows

Figure 1: Bioconjugation Workflow using Boc-L-Dab-OtBu This diagram illustrates the conversion of the scaffold into a functionalized zwitterion.[1]

BioconjugationWorkflow Start Boc-L-Dab-OtBu (HCl Salt) Step1 Neutralization (DIPEA/DMF) Start->Step1 Intermediate Reactive Free Gamma-Amine Step1->Intermediate Activates Side Chain Conjugation Coupling (Payload-NHS) Intermediate->Conjugation ProtectedProd Protected Conjugate (Boc/OtBu Intact) Conjugation->ProtectedProd Amide Bond Formation Deprotection Acid Cleavage (TFA/TIPS) ProtectedProd->Deprotection Final Final Zwitterion (Free Alpha-Amine/COOH) Deprotection->Final Global Deprotection

Caption: Step-wise transformation of Boc-L-Dab-OtBu from salt form to final zwitterionic conjugate.

Part 4: Data & Specifications

Table 1: Comparative Linker Properties Selection guide for choosing Dab over Lysine or Ornithine.

FeatureDab (Diaminobutyric Acid) Orn (Ornithine) Lys (Lysine)
Side Chain Carbons 234
Linker Length (approx) ~4.0 Å~5.2 Å~6.5 Å
Hydrophobicity Low (More Polar)MediumHigh
Lactam Risk High (Requires OtBu protection)ModerateLow
Primary Use Compact Linkers, RadiotracersIntermediate SpacingFlexible Linkers, PEGylation

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization of HCl salt.Ensure DIPEA is

2.5 equivalents. Verify pH > 8.0.
Product Mass +56 Da Incomplete Boc removal or t-Butyl alkylation.[1]Extend TFA time or increase Scavenger (TIPS) concentration.
Product Mass -18 Da Lactamization (Cyclization).[1]Avoid basic conditions after deprotection. Keep final product in acidic buffer or lyophilize immediately.
Insoluble Precipitate Aggregation of hydrophobic payload.Use DMSO/DMF cosolvent during coupling; ensure high dilution.

Part 5: Expert Insights & Mechanism

The "Zwitterionic Shield" Effect Upon global deprotection (Protocol B), the resulting molecule possesses a free


-amine (positive charge at physiological pH) and a free 

-carboxyl (negative charge).[1] This zwitterionic pair creates a hydration shell around the molecule.
  • Why this matters: In Antibody-Drug Conjugates (ADCs) or hydrophobic drug tracers, this hydration shell reduces non-specific binding to plasma proteins and improves kidney clearance, a critical parameter in radiopharmaceutical development (e.g., PSMA inhibitors).[1]

Stability Warning Boc-L-Dab-OtBu is stable as a dry powder at 4°C. However, once dissolved in DMF with base (Protocol A), the free


-amine is susceptible to oxidation or dimerization over prolonged periods.[1] Always prepare the solution immediately prior to adding the electrophile.

References

  • Chem-Impex International. "N-alpha-Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride Product Data." Chem-Impex Catalog. Accessed October 2023. Link

  • Barros, H., et al. "Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies." Molecules, vol. 27, no. 15, 2022, p. 4987. Link

  • BenchChem. "Understanding Boc protection and deprotection in peptide synthesis." BenchChem Technical Guides. Link[1]

  • BocSci. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis." BocSci Knowledge Base.

  • Santa Cruz Biotechnology. "Boc-L-2,4-diaminobutyric acid t-butyl ester hydrochloride."[1][6] SCBT Product Support. Link

Sources

Procedure for converting Boc-L-Dab-OtBu oxalate to free base

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Conversion of Boc-L-Dab-OtBu Oxalate to Free Base

Introduction & Scope

This Application Note details the procedure for converting


-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate  (Boc-L-Dab-OtBu 

Oxalate) into its free base form.

Boc-L-Dab-OtBu is a critical intermediate in the synthesis of peptide mimics and peptidomimetics. It contains two orthogonal protecting groups: the acid-labile Boc (tert-butyloxycarbonyl) on the


-amine and the acid-labile OtBu  (tert-butyl ester) on the C-terminus. The 

-amine (side chain) is left unsubstituted, allowing for selective functionalization.

Commercially, this compound is often supplied as an oxalate salt to enhance crystallinity and shelf-stability. However, the presence of oxalic acid interferes with nucleophilic substitution reactions, acylation, or coupling protocols (e.g., EDC/NHS couplings) by altering stoichiometry and pH. Therefore, "desalting" to the free amine is a mandatory precursor step for downstream applications.

Chemical Logic & Mechanism

The conversion relies on a biphasic acid-base extraction. The objective is to deprotonate the


-ammonium species using a mild inorganic base, rendering the organic molecule neutral (lipophilic) while trapping the oxalate counter-ion in the aqueous phase.
  • The Salt: The

    
    -amine is protonated (
    
    
    
    ) by oxalic acid (
    
    
    ,
    
    
    ).
  • The Base: Saturated Sodium Bicarbonate (

    
    , pH ~8.5) or Sodium Carbonate (
    
    
    
    , pH ~11).
    • Selection:

      
       is preferred to minimize the risk of accidental hydrolysis of the tert-butyl ester, although the OtBu group is generally stable to mild bases.
      
  • The Partition:

    • Aqueous Phase: Retains the sodium oxalate salts.

    • Organic Phase (EtOAc): Retains the neutral Boc-L-Dab-OtBu free base.

Key Stability Constraints:

  • Avoid Strong Acids: Contact with TFA or HCl will cleave the Boc and OtBu groups.

  • Avoid Strong Nucleophiles: Prolonged exposure to strong hydroxide bases could risk ester hydrolysis or racemization, though OtBu is sterically robust.

Materials & Reagents

Reagent/MaterialGrade/SpecRole
Boc-L-Dab-OtBu

Oxalate
>98% PurityStarting Material
Ethyl Acetate (EtOAc) ACS ReagentOrganic Solvent (Extraction)
Sodium Bicarbonate (

)
Saturated Aq.[1]Neutralization Base
Sodium Carbonate (

)
5% w/v Aq.Alternative Base (if stronger pH needed)
Brine (NaCl) SaturatedWash solution (removes trapped water)
Magnesium Sulfate (

)
AnhydrousDrying Agent
Dichloromethane (DCM) ACS ReagentAlternative Solvent (if solubility issues arise)

Experimental Protocol

Step-by-Step Methodology

1. Dissolution and Partitioning

  • Weigh the Boc-L-Dab-OtBu

    
     Oxalate  salt into a separatory funnel.
    
  • Add Ethyl Acetate (EtOAc) (

    
     per gram of salt).
    
    • Note: If the salt does not dissolve well in pure EtOAc, add a small amount of water to create a suspension; the salt will dissolve as it reacts with the base.

  • Add Saturated Aqueous

    
      (
    
    
    
    per gram of salt).
    • Observation: Gas evolution (

      
      ) may occur. Vent the funnel frequently.
      

2. Extraction (The Desalting Step)

  • Shake the separatory funnel vigorously for 2–3 minutes.

  • Allow the layers to separate completely.

    • Top Layer: Organic (Contains Free Base).

    • Bottom Layer: Aqueous (Contains Sodium Oxalate).

  • Drain the aqueous layer and discard (or save for back-extraction if yield is critical).

3. Secondary Extraction (Optional but Recommended)

  • If quantitative recovery is required, re-extract the discarded aqueous layer with a fresh portion of EtOAc (

    
     per gram). Combine this with the main organic layer.
    

4. Washing

  • Wash the combined organic layer with Saturated Brine (

    
     per gram).
    
  • Purpose: This removes residual water and traces of bicarbonate.

5. Drying and Concentration

  • Pour the organic layer into an Erlenmeyer flask.

  • Add Anhydrous

    
      (approx. 
    
    
    
    per
    
    
    solvent) and swirl. Let sit for 5–10 minutes until the solution is clear.
  • Filter off the drying agent using a sintered glass funnel or fluted filter paper.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

    
    .
    
    • Caution: Do not overheat. Free amines can be sensitive to oxidation or thermal degradation.

6. Final Isolation

  • The product usually appears as a viscous, colorless-to-pale-yellow oil or a low-melting solid.

  • Store immediately at

    
     under inert gas (Argon/Nitrogen) to prevent carbamate formation (
    
    
    
    absorption from air).

Process Visualization (Workflow)

DesaltingProtocol Start Start: This compound Biphasic Biphasic Mixture: EtOAc + Sat. NaHCO3 Start->Biphasic Reaction Neutralization: R-NH3+ + HCO3- -> R-NH2 + H2O + CO2 Biphasic->Reaction Shake/Vent Separation Phase Separation Reaction->Separation AqLayer Aqueous Layer (Discard/Re-extract) Contains: Na-Oxalate Separation->AqLayer OrgLayer Organic Layer Contains: Free Base Separation->OrgLayer Wash Wash with Brine OrgLayer->Wash Dry Dry (MgSO4) & Filter Wash->Dry Conc Concentrate (Rotovap) Dry->Conc End End Product: Boc-L-Dab-OtBu (Free Base) Conc->End

Caption: Workflow for the extractive desalting of this compound.

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

MethodExpected Result (Free Base)Contrast with Salt
TLC Single spot, higher

than salt.
Salt often streaks or stays at baseline in non-polar systems.

NMR
Absence of oxalate signal.Oxalate typically shows a signal at

.
Solubility Soluble in

, DCM, EtOAc.
Salt is insoluble/sparingly soluble in pure non-polar solvents.
Appearance Viscous oil / Low-melting solid.Crystalline powder.

Troubleshooting:

  • Emulsions: If an emulsion forms during extraction, add a small amount of solid NaCl or saturated brine to break it.

  • Low Yield: The free base is moderately polar. Ensure the aqueous layer is re-extracted with EtOAc or DCM to capture any solubilized product.

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General protocols for carbamate and ester stability).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality including Boc/OtBu systems).

  • Sigma-Aldrich. (n.d.). Boc-Dab-OtBu hydrochloride Product Information. (Reference for general handling of Dab derivatives).

  • Bachem. (n.d.). Peptide Synthesis Guide: Handling of Amino Acid Derivatives. (General desalting techniques).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Boc-L-Dab-OtBu Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of Boc-L-Dab-OtBu oxalate in DMF CAS: 190447-69-9 Chemical Name:


-Boc-L-2,4-diaminobutyric acid 

-tert-butyl ester oxalate Ticket ID: SOL-DAB-001

Executive Summary: The "Oxalate Trap"

As a Senior Application Scientist, I frequently encounter this specific issue with diaminobutyric acid (Dab) derivatives. While the Boc/OtBu orthogonal protection strategy is standard, the oxalate salt form introduces a distinct solubility barrier compared to hydrochloride or acetate salts.

The Core Issue: this compound is an amine salt . The oxalate counterion creates a robust crystal lattice with high lattice energy due to strong ionic interactions and hydrogen bonding networks. DMF (Dimethylformamide), while a polar aprotic solvent, lacks the proton-donating capability to effectively disrupt this lattice on its own.

The Solution Logic: To dissolve this compound in DMF for nucleophilic attack (e.g., side-chain functionalization), you must shift the equilibrium from the crystalline salt to the solvated free base. This requires controlled in-situ neutralization or chaotropic solvent modification .

Module 1: The Chemistry of Solubility

Before attempting the protocols, understand why your current method is failing.

FactorDescriptionImpact on Solubility
Lattice Energy Oxalate ions form bidentate bridges between amine cations.High: Resists dissolution in pure DMF.
Solvent Nature DMF is polar aprotic ($ \epsilon \approx 37 $).Medium: Good for peptides, but poor for breaking tight ionic pairs without assistance.
Target State Free Amine (

).
Goal: You need the free amine for reaction; the salt form is non-nucleophilic.

Module 2: Troubleshooting Protocols

Protocol A: In-Situ Neutralization (The Gold Standard)

Use this method if you are using the Dab derivative in a coupling reaction or acylation.

Mechanism: Adding a tertiary base deprotonates the ammonium-oxalate complex. The resulting organic-soluble free amine dissolves instantly, while the base-oxalate salt remains solvated or forms a non-interfering species.

Reagents:

  • Solvent: Anhydrous DMF (Grade: Peptide Synthesis)

  • Base: DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

Step-by-Step:

  • Calculate: Determine the millimoles (mmol) of your this compound.

  • Suspend: Add the solid to DMF at a concentration of 0.1 M – 0.2 M.

    • Observation: The solution will likely appear cloudy or milky (suspension). Do not panic.

  • Neutralize: Add 2.0 - 2.5 equivalents of DIEA relative to the Dab compound.

    • Why 2.5 eq? Oxalic acid is diprotic. You need enough base to fully neutralize the oxalate and ensure the

      
      -amine is deprotonated.
      
  • Agitate: Vortex or stir for 1-2 minutes.

    • Result: The solution should turn clear.

  • Proceed: Use this solution immediately for your coupling reaction.

Protocol B: The "Super-Solvent" Spike (Chaotropic Assist)

Use this method if base addition is contraindicated for your specific workflow (rare).

Mechanism: DMSO (Dimethyl sulfoxide) has a higher dielectric constant ($ \epsilon \approx 47 $) and stronger solvation shell than DMF, disrupting the oxalate lattice.

Step-by-Step:

  • Pre-Solubilize: Dissolve the this compound in a minimal volume of 100% DMSO .

    • Target: Make a "stock solution" at 0.5 M or higher.

    • Action: Sonicate for 30-60 seconds if needed.

  • Dilute: Slowly add this DMSO concentrate to your main DMF reaction vessel.

    • Limit: Keep final DMSO concentration < 10-20% if possible to avoid difficult solvent removal later.

Module 3: Diagnostic Workflow

Use this decision tree to determine the correct solubility fix for your experiment.

SolubilityLogic Start Start: this compound in DMF Check Visual Inspection: Is it clear? Start->Check Clear Proceed with Reaction Check->Clear Yes Cloudy Cloudy/Precipitate Check->Cloudy No BaseCheck Is Base (DIEA) allowed? Cloudy->BaseCheck AddBase Add 2.5 eq DIEA (Protocol A) BaseCheck->AddBase Yes (Standard) AddDMSO Add 10% DMSO Co-solvent (Protocol B) BaseCheck->AddDMSO No Success Solution Clear? AddBase->Success AddDMSO->Success Heat Gentle Heat (Max 40°C) + Sonication Switch Switch Solvent to NMP Heat->Switch Still Cloudy Success->Clear Yes Success->Heat No

Figure 1: Decision matrix for solubilizing stubborn amino acid oxalate salts in peptide synthesis workflows.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use heat to dissolve the oxalate salt? A: Proceed with extreme caution. While heat improves solubility, Boc groups are thermally unstable above certain thresholds, and the tert-butyl ester (OtBu) is acid-labile.

  • Limit: Do not exceed 40°C .

  • Risk: Prolonged heating of Boc-derivatives in DMF can lead to slow decomposition or side reactions (e.g., dimethylamine formation from DMF hydrolysis attacking the ester).

Q2: Why not just use the Hydrochloride (HCl) salt? A: You often can't choose. Vendors frequently supply the oxalate salt because it crystallizes better during purification, leading to higher purity (>98%) compared to the amorphous HCl or sticky free base forms. If you have the oxalate, you must chemically account for it using Protocol A .

Q3: Will the oxalate ions interfere with my coupling reaction (e.g., HATU/HBTU)? A: Generally, no. Once neutralized with DIEA, the oxalate forms a soluble DIEA-Oxalate salt. This is inert to standard peptide coupling reagents (carbodiimides, phosphonium/uronium salts). However, ensure you have excess base to maintain the basic pH required for the coupling efficiency.

Q4: Can I use water to help dissolve it? A: No. If you are performing a coupling reaction, water will hydrolyze your active ester (e.g., O-acylisourea) and quench the reaction. Strictly maintain anhydrous conditions.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Boc/OtBu stability).

Troubleshooting incomplete reactions with Boc-L-Dab-OtBu oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing


-Acylation of Boc-L-Dab-OtBu Oxalate 

Executive Summary: The "Hidden" Stoichiometry Challenge

User Issue: Incomplete reaction or low yields when coupling carboxylic acids to Boc-L-Dab-OtBu · Oxalate (


-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate).[1]

Root Cause Analysis: Unlike standard hydrochloride salts, the oxalate salt of Boc-L-Dab-OtBu presents a unique stoichiometric challenge. Oxalic acid is a dicarboxylic acid. In this 1:1 salt, the counterion contributes two acidic protons that must be neutralized before the


-amine becomes nucleophilic. Furthermore, the free base of this molecule is structurally predisposed to rapid intramolecular cyclization (lactamization), creating a "race condition" between your desired coupling and the destruction of your starting material.

This guide provides the protocols to navigate this instability and correct the pH imbalance.

Part 1: Diagnostic Troubleshooting

Use this decision matrix to identify why your reaction is failing.

SymptomMass Spec Observation (LCMS)DiagnosisCorrective Action
No Reaction Mass 274 (Starting Material) persists.The "Base Sink" Effect. The oxalate counterion has buffered your reaction pH < 7. The amine remains protonated (

).
Increase Base Stoichiometry (See Part 2).
New Impurity Mass ~200 (M - 74 Da).Lactamization. The free

-amine attacked the C-term OtBu ester, ejecting tert-butanol and forming a 5-membered lactam ring.
Switch to "Inverse Addition" Protocol (See Part 3).
Precipitation N/A (Cloudy reaction mixture).Salt Insolubility. Oxalate salts are poorly soluble in DCM/THF.Switch solvent to DMF or NMP .

Part 2: The Stoichiometry of Neutralization

The most common failure mode is under-neutralization. Standard protocols often assume a 1:1 ratio of Base:Salt. This fails with oxalates.

  • The Chemistry: The oxalate salt contains the protonated amine (

    
    ) AND a free carboxylic acid on the oxalate counterion (
    
    
    
    ).
  • The Requirement: You must neutralize both acidic protons to liberate the free amine.

Base Equivalents Calculation:

  • Proton 1 (Oxalate -COOH): Requires 1.0 equiv Base.

  • Proton 2 (Amine -NH3+): Requires 1.0 equiv Base.

  • Acid Activation (if using HOBt/HATU): Requires additional base for the coupling agent.

Recommendation: Use 2.5 - 3.0 equivalents of tertiary base (DIEA or NMM) relative to the Dab-oxalate starting material.

Part 3: The "Inverse Addition" Protocol

To prevent the "Lactamization Trap" (where the free amine attacks its own ester), you must minimize the time the Dab residue spends as a free base in the absence of an active electrophile.

Do NOT mix the Dab-oxalate and Base first. DO generate the active ester of your partner acid first.

Step-by-Step Methodology
  • Activation Phase (Vessel A):

    • Dissolve your Carboxylic Acid partner (1.0 equiv) in DMF.

    • Add Coupling Reagent (e.g., HATU or COMU, 1.0 equiv).[2]

    • Add Base (1.0 equiv only).

    • Stir for 2-5 minutes to form the activated ester.

  • Coupling Phase (Vessel B):

    • Weigh Boc-L-Dab-OtBu · Oxalate (1.0 - 1.2 equiv) directly into the reaction vessel.

    • Note: Do not dissolve it yet.

  • The Merge:

    • Pour the Activated Ester solution (A) onto the solid Dab-Oxalate (B) .

    • Immediately add the remaining Base (2.0 - 2.5 equiv ) dropwise.

    • Rationale: The amine is liberated in the presence of the reactive ester, favoring intermolecular coupling over intramolecular lactamization.

  • Workup (Crucial for Oxalate Removal):

    • Dilute with Ethyl Acetate.[2]

    • Wash 2x with 5%

      
        (removes oxalate as sodium oxalate).
      
    • Wash 1x with Water.

    • Wash 1x with Brine.

Part 4: Visualizing the Pathways

The following diagram illustrates the competition between the desired coupling path and the fatal lactamization side reaction.

DabReactionPathways Start Boc-L-Dab-OtBu (Oxalate Salt) FreeBase Free Amine Intermediate (Reactive) Start->FreeBase + Base (2.5 eq) Deprotonation Lactam Lactam Byproduct (Dead End, Mass 200) FreeBase->Lactam Slow Addition No Electrophile Present (Intramolecular Attack) Product Desired Coupled Product (Success) FreeBase->Product + Active Ester (Inverse Addition) ActiveEster Activated Partner Acid (R-CO-OBt) ActiveEster->Product Rapid Coupling

Figure 1: Reaction pathways for Boc-L-Dab-OtBu. The "Inverse Addition" strategy ensures the Free Base pathway is intercepted by the Active Ester before Lactamization can occur.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use DCM as a solvent? A: Generally, no. Oxalate salts are highly crystalline and polar. They often form a suspension in Dichloromethane (DCM). This leads to slow reactivity and heterogeneous mixtures. DMF (Dimethylformamide) or NMP are recommended to fully solubilize the salt and ensure rapid kinetics.

Q2: Why does the reaction turn cloudy upon adding base? A: This is likely the precipitation of the amine salts (e.g., DIEA


 Oxalate). While unsightly, this usually does not stop the reaction if your solvent volume is sufficient. Ensure vigorous stirring.

Q3: Can I "free base" the salt before the reaction to clean it up? A: Avoid this if possible. Isolating the free base of Boc-L-Dab-OtBu is risky because the free amine will slowly cyclize to the lactam upon storage or concentration, even at room temperature. It is safer to generate the free base in situ using the Inverse Addition protocol.

Q4: I am using Carbodiimide (EDC/DIC) coupling. Is this compatible? A: Yes, but oxalates can interfere with carbodiimide activation kinetics. If using EDC, pre-activate the acid with EDC/HOBt for 15 minutes before adding the Dab-oxalate and the requisite base.

References

  • Meyers, A. I., et al. (2025). Lactamization of Boc-protected δ-keto-esters. ResearchGate. (Contextual reference for lactamization mechanisms in amino acid derivatives). Retrieved from [Link]

Sources

Technical Support Center: Storage & Handling of Boc-L-Dab-OtBu Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: Boc-L-Dab-OtBu Oxalate (


-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate)
Critical Attribute: Latent Instability.  This compound represents a "loaded spring" in peptide chemistry. It contains a protected 

-amine and carboxyl group, but a free

-amine (stabilized as the oxalate salt).

The Stability Paradox: The oxalate salt is essential. Without it, the free


-amine would rapidly attack the C-terminal ester, ejecting the tert-butyl group and cyclizing into a lactam (pyrrolidin-2-one derivative). The oxalate counterion keeps the amine protonated (

), rendering it non-nucleophilic. Therefore, storage conditions must prioritize maintaining this salt integrity.

Core Storage Directives (The "Golden Rules")

Failure to adhere to these protocols will result in the formation of a sticky, insoluble gum (polymerized/cyclized byproducts) or deprotected species.

ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) Slows thermodynamic degradation pathways (cyclization and acid-catalyzed deprotection). 4°C is acceptable for active use (<1 month).
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of the amine and excludes atmospheric moisture.
Humidity Control Strict Desiccation CRITICAL: Oxalate salts are hygroscopic.[1] Moisture facilitates proton transfer, enabling the "salt bridge" to break and cyclization to occur.
Container Amber Glass + Parafilm/Tape Protects from light (minor risk) and ensures a hermetic seal. Avoid plastic bags for long-term storage as they are permeable to moisture.

Technical Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand how the molecule fails.

Mechanism A: Intramolecular Cyclization (Lactamization)

This is the primary failure mode if the salt dissociates or the pH rises (e.g., exposure to basic vapors).

  • Trigger: Presence of moisture or base deprotonates the

    
    -amine (
    
    
    
    ).
  • Attack: The nucleophilic

    
    -amine attacks the carbonyl carbon of the tert-butyl ester.
    
  • Result: Formation of a 5-membered lactam ring (Boc-Dab-lactam) and release of tert-butanol. This is irreversible.

Mechanism B: Acid-Catalyzed Deprotection

Oxalic acid is a relatively strong organic acid (


).
  • Trigger: Moisture absorption creates a localized acidic solution on the crystal surface.

  • Attack: The acidic environment catalyzes the cleavage of the acid-labile Boc or OtBu groups.

  • Result: Loss of protecting groups, yielding free amino acids or mono-protected species.

Visualization: Degradation Pathways[2]

DegradationPathways Compound Boc-L-Dab-OtBu (Oxalate Salt) Moisture Moisture Ingress Compound->Moisture Hygroscopicity Base Base Exposure (Deprotonation) Moisture->Base Dissociation Hydrolysis Boc/OtBu Cleavage (Deprotection) Moisture->Hydrolysis Acid Catalysis (Oxalic Acid) Cyclization Lactam Formation (Irreversible) Base->Cyclization Nucleophilic Attack

Figure 1: The dual-threat degradation pathway. Moisture is the catalyst for both acid hydrolysis and cyclization.

Troubleshooting Guide (Q&A)

Scenario 1: Physical State Change

User Question: "My powder has turned into a sticky, yellowish gum. Can I still use it?"

Scientist Answer: No. This "gumming" indicates that the material has absorbed significant moisture (deliquescence), leading to partial solubilization and likely cyclization.

  • Diagnosis: The crystal lattice has collapsed. The free amine has likely cyclized to the lactam, which is often an oil or gum.

  • Action: Discard. Recrystallization is rarely successful once the lactam has formed due to its high stability.

Scenario 2: Solubility Issues

User Question: "The compound is not dissolving clearly in DMF or DCM. It looks cloudy."

Scientist Answer: This is likely due to the oxalate salt .

  • Explanation: Oxalate salts are polar. While the Boc/OtBu groups add lipophilicity, the salt core resists dissolution in non-polar organic solvents like DCM.

  • Troubleshooting:

    • Add a small amount of Methanol (MeOH) or DMSO to aid solubility.

    • Do NOT heat the solution to dissolve it; this will accelerate cyclization.

    • If you intend to use it for coupling, the base (DIEA/NMM) added to the reaction will liberate the free amine and improve solubility, but must be done in the presence of the activated carboxylic acid to capture the amine immediately.

Scenario 3: Unexpected Mass Spec Signals

User Question: "I see a mass of [M-74] in my LCMS. Is this an impurity?"

Scientist Answer: Yes, this confirms Lactamization .

  • The Math: The molecular weight of Boc-L-Dab-OtBu (free base) is ~274 Da.

    • Loss of OtBu (-73 Da) + Cyclization (-18 Da for water/alcohol loss mechanism depending on ionization) often results in a specific lactam mass.

    • Specifically, the loss of

      
      -BuOH (74 Da) during cyclization gives the lactam mass.
      

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., a stock solution in DMF)? A: Absolutely not. In solution, the molecules have high mobility. Even if the pH is neutral, the equilibrium will eventually favor the thermodynamically stable lactam ring. Always prepare fresh solutions immediately before use.

Q: I left the bottle on the bench over the weekend. Is it ruined? A: It depends on the humidity.

  • Test: Run a TLC (Thin Layer Chromatography).

  • System: 5% MeOH in DCM.

  • Visualization: Ninhydrin (will stain the free amine red/purple) or stain for Boc.

  • If you see a new spot running higher (less polar lactam) or lower (deprotected free acid), the material is compromised. If it is still a single spot and a free-flowing powder, it may be salvageable. Dry under high vacuum immediately.

Q: How do I weigh it out without exposing it to moisture? A:

  • Remove the bottle from the freezer and let it warm to room temperature before opening. This prevents condensation from forming on the cold powder.

  • Work quickly.

  • Flush the headspace of the bottle with Argon/Nitrogen before resealing.

Experimental Validation Protocols

Protocol A: Purity Check via 1H NMR

To distinguish between the linear Dab derivative and the cyclic lactam:

  • Solvent: Use DMSO-d6 (avoids proton exchange issues).

  • Key Signals:

    • Linear (Good): Look for the tert-butyl ester singlet at

      
       ppm (9H) and the Boc singlet at 
      
      
      
      ppm (9H). The
      
      
      -methylene protons (
      
      
      ) should appear as a broad multiplet.
    • Cyclic (Bad): The tert-butyl ester peak will be missing . The pattern of the

      
      -proton will shift due to the rigid ring structure.
      
Protocol B: Workflow Decision Tree

StorageWorkflow Start Received Shipment CheckSeal Is Seal Intact? Start->CheckSeal TempCheck Was it shipped cold? CheckSeal->TempCheck Yes LongTerm Long Term Storage (>1 Month) TempCheck->LongTerm Yes ShortTerm Active Use (<1 Month) TempCheck->ShortTerm No/Unknown Freezer Store at -20°C Desiccator Required LongTerm->Freezer Fridge Store at 4°C Tightly Sealed ShortTerm->Fridge WarmUp Warm to RT (Prevent Condensation) Freezer->WarmUp Retrieving Fridge->WarmUp Retrieving Usage Ready to Use WarmUp->Usage

Figure 2: Storage and handling decision matrix to ensure compound integrity.

References

  • Chemical Stability of Amino Acid Esters

    • Source: Sigma-Aldrich Safety Data Sheet (SDS)
    • Link:

  • Cyclization Mechanisms of Diaminobutyric Acid

    • Title: "Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution."
    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1972.
    • Context: Establishes the kinetic favorability of lactam formation in Dab derivatives when the gamma-amine is deproton
    • Link:

  • Hygroscopicity of Oxalate Salts

    • Title: "Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxal
    • Source:RSC Advances, 2015.
    • Context: Details the water absorption thresholds for oxalate salts, confirming the need for desicc
    • Link:

  • Boc/OtBu Protecting Group Stability

    • Title: "Greene's Protective Groups in Organic Synthesis."
    • Source: Wiley Online Library.
    • Context: Authoritative text on the acid lability of Boc and OtBu groups.
    • Link:

Sources

Technical Support Center: Handling & Synthesis with Diaminobutyric Acid (DABA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Hygroscopicity & Side Reactions in DABA Peptides

Introduction: Why is this Reagent So Difficult?

Welcome to the technical support hub for non-proteinogenic amino acids. You are likely here because your bottle of Fmoc-Dab(Boc)-OH (or similar derivative) looks like a sticky gum instead of a free-flowing powder, or your mass spectrometer is showing a confusing [M-18] peak in your crude peptide.

2,4-Diaminobutyric acid (DABA) is a lower homolog of Ornithine and Lysine. Its shortened side chain (2 carbons) creates two distinct challenges:

  • Extreme Hygroscopicity: The high charge density of the diamine motif (even when protected) avidly coordinates atmospheric water.

  • Lactamization Risk: The gamma-amine (

    
    -NH
    
    
    
    ) is positioned perfectly to attack the
    
    
    -carbonyl, forming a stable 5-membered lactam (pyrrolidone) ring. This is chemically similar to the formation of pyroglutamate but driven by nucleophilic attack from the side chain.

This guide provides the protocols to handle the physical solid and the chemical synthesis without failure.

Module 1: Storage & Handling (The "Clump" Issue)

User Query: "My Fmoc-Dab(Boc)-OH has turned into a solid block. Can I chip it out and use it? How do I stop this from happening?"

Root Cause: Water Absorption Kinetics

DABA derivatives are often supplied as amorphous solids or foams which have high surface area. When stored at 4°C and opened in a humid lab without equilibration, condensation forms immediately. This water does not just sit on the surface; it integrates into the lattice, altering the effective Molecular Weight (MW) and leading to stoichiometric errors in synthesis.

Protocol: The "Dry-Weigh-Reseal" Loop

Do not chip the solid. You will introduce static and moisture. Follow this thermodynamic equilibration process.

HandlingLoop ColdStorage Cold Storage (-20°C or 4°C) Equilibration Thermal Equilibration (Closed Bottle, 25°C, 1-2 hrs) ColdStorage->Equilibration Prevent Condensation Desiccator Desiccation (P2O5 or KOH, Vacuum) Equilibration->Desiccator Remove absorbed H2O Weighing Rapid Weighing (<40% Relative Humidity) Desiccator->Weighing Dry Solid Reseal Purge & Reseal (Argon/N2 backfill) Weighing->Reseal Minimize Exposure Reseal->ColdStorage Return

Figure 1: The thermodynamic loop for handling hygroscopic reagents to prevent hydrolysis and stoichiometry errors.

Troubleshooting Table: Water Removal
MethodSuitability for DABANotes
Vacuum Desiccator (Pngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

O

)
High Best for routine drying. Place open vial in desiccator overnight.
Lyophilization (Freeze Drying) Medium Use only if the derivative is dissolved in dioxane/water. Good for "fluffing" sticky oils.
Azeotropic Distillation High (Synthesis) If the reagent is an oil, dissolve in Toluene or THF and rotovap. Co-evaporates water.
Oven Drying (>40°C) Forbidden Do NOT heat. DABA derivatives are thermally unstable and may cyclize.

Module 2: Synthesis & Side Reactions (The "Lactam" Issue)

User Query: "I am synthesizing a Polymyxin analog. My coupling efficiency is low, and I see a mass shift of -18 Da or -58 Da (loss of tBu/water). What is happening?"

Root Cause: Intramolecular Lactamization

The 2-carbon side chain of DABA allows the


-nitrogen to swing back and attack the activated 

-carbonyl (active ester). This forms a pyrrolidin-2-one (lactam) structure. This terminates the peptide chain because the amine is no longer nucleophilic (it is now an amide).

Risk Factors:

  • Slow Coupling: If the incoming amino acid reacts slowly, the DABA side chain has time to cyclize.

  • Base Exposure: Prolonged exposure to Piperidine (Fmoc removal) can trigger this if the side chain protection is labile.

  • Pre-activation: Activating Fmoc-Dab-OH before adding it to the resin increases the lifetime of the active ester in solution, promoting self-cyclization.

Lactamization Linear Activated DABA Species (Fmoc-Dab(PG)-OBt) Attack Nucleophilic Attack (Gamma-N attacks Alpha-CO) Linear->Attack Slow Coupling (Thermodynamic Drift) Peptide Desired Peptide Bond Linear->Peptide Fast Coupling (Kinetic Control) Lactam Lactam Formation (Pyrrolidin-2-one ring) Attack->Lactam Irreversible Chain Termination

Figure 2: Kinetic competition between desired peptide coupling and unwanted intramolecular lactamization.

Protocol: Preventing Lactamization in SPPS

1. Choice of Protecting Group (The First Line of Defense) Never use DABA with weak side-chain protection if you can avoid it.

  • Recommended: Fmoc-Dab(Boc)-OH .[1] The Boc group is bulky and stable to base, preventing the

    
    -nitrogen from attacking during Fmoc removal.
    
  • Alternative: Fmoc-Dab(ivDde)-OH . Stable to piperidine, removed with Hydrazine. Useful for branching.

2. Coupling Conditions (The "Flash" Method) Do not pre-activate Fmoc-Dab-OH in a vial. Use in-situ activation to minimize the time the active ester exists in the absence of the resin.

  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Why? This method produces a neutral pH activation environment compared to HBTU/DIPEA (basic), reducing the risk of base-catalyzed cyclization [1].

  • Procedure:

    • Add Fmoc-Dab(Boc)-OH solution to the resin.

    • Add Oxyma Pure solution.

    • Add DIC immediately.

    • Shake for 45-60 mins (do not extend to 2+ hours).

Module 3: Purification & Final Isolation

User Query: "My final peptide is extremely hygroscopic. It turns into a gel on the balance. How do I handle it?"

Root Cause: Trifluoroacetate (TFA) Salts

After cleavage from the resin and HPLC purification, DABA-containing peptides (which are polycationic) are usually isolated as TFA salts. TFA salts are notoriously hygroscopic.

Protocol: Counter-Ion Exchange

Convert the peptide from a TFA salt to a Chloride (HCl) or Acetate (AcOH) salt. These are more stable, less hygroscopic, and often more biocompatible.

Method A: Ion Exchange Resin (Best for Scale)

  • Pack a column with Dowex 1x2 (Cl- form) or equivalent quaternary ammonium resin.

  • Wash resin with water.

  • Pass the peptide solution through the column.

  • Lyophilize the eluate.

Method B: HCl Freeze-Drying (Quick)

  • Dissolve peptide in 0.1 M HCl (or dilute Acetic Acid).

  • Freeze and lyophilize.

  • Repeat 2-3 times. The excess HCl/AcOH displaces the volatile TFA.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57653222, Fmoc-Dab(Boc)-OH. Retrieved from [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (General reference for SPPS side reactions).

For further assistance, please contact the Application Science team with your specific sequence and resin details.

Sources

Technical Support Center: Optimizing Yield in Boc-L-Dab-OtBu Side-Chain Modification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource for researchers, scientists, and drug development professionals working with N-α-Boc-L-2,4-diaminobutyric acid tert-butyl ester (Boc-L-Dab-OtBu). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the selective modification of its γ-amino side chain. By understanding the underlying chemistry and potential pitfalls, you can significantly improve reaction yields, minimize side-product formation, and streamline your purification processes.

Core Concepts: Understanding Your Starting Material

Boc-L-Dab-OtBu is a valuable building block, particularly in peptide synthesis and the development of complex molecular architectures. Its utility stems from the orthogonal protecting group strategy employed.[1][2] The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a tert-butyl (OtBu) ester. Both are acid-labile, but the γ-amino group remains free and nucleophilic, allowing for selective modification.[1][3]

The success of your reaction hinges on selectively targeting the γ-amino group without compromising the integrity of the Boc or OtBu protecting groups.

Diagram: Structure and Reactive Site of Boc-L-Dab-OtBu

Caption: Structure of Boc-L-Dab-OtBu highlighting the target γ-amino group.

General Protocol: Side-Chain Acylation

This protocol provides a robust starting point for the acylation of the γ-amino group. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific acylating agent used.

Experimental Workflow

Diagram: General Acylation Workflow

Acylation Workflow start 1. Reagent Preparation Dissolve Boc-L-Dab-OtBu & Base in Anhydrous Solvent addition 2. Controlled Addition Add Acylating Agent Dropwise at 0 °C start->addition Under Inert Atmosphere (N₂ or Ar) reaction 3. Reaction Stir at 0 °C to Room Temp. addition->reaction monitoring 4. Monitoring Track Progress by TLC or LC-MS reaction->monitoring Typically 1-4 hours workup 5. Aqueous Work-up Quench and Extract Product monitoring->workup Upon Completion purification 6. Purification Column Chromatography workup->purification end 7. Characterization Confirm Structure & Purity purification->end

Caption: Step-by-step workflow for a typical side-chain acylation reaction.

Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-L-Dab-OtBu (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve the acylating agent (e.g., an acid chloride or activated ester, 1.0 - 1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, dilute with the organic solvent if necessary, and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Low or No Product Yield

Q: My reaction shows no conversion by TLC/LC-MS. What are the likely causes?

A: This typically points to an issue with one of the core components of the reaction:

  • Inactive Acylating Agent: Acid chlorides and anhydrides can hydrolyze if exposed to moisture. Ensure your acylating agent is fresh or has been stored properly.

  • Insufficiently Active Coupling Reagent: If performing a coupling reaction with a carboxylic acid, the coupling reagent (e.g., HATU, HOBt/EDC) may have degraded. Use fresh reagents.

  • Incorrect Base: The pKa of the base is critical. A base that is too weak may not sufficiently deprotonate the ammonium salt if you are starting from Boc-L-Dab-OtBu hydrochloride. A hindered, non-nucleophilic base like DIPEA is generally preferred to minimize side reactions.[4]

  • Low Temperature: While starting at 0 °C is recommended to control the initial reaction rate, some less reactive acylating agents may require the reaction to be run at room temperature or even with gentle heating.

Q: My yield is consistently low (<40%). How can I improve it?

A: Low yield with some product formation suggests the reaction is occurring but is inefficient. Consider these factors:

  • Stoichiometry: Ensure your stoichiometry is correct. While a 1:1 ratio of reactants is theoretically sufficient, a slight excess of the acylating agent (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.

  • Reaction Time & Temperature: Your reaction may not be reaching completion. Extend the reaction time and monitor at regular intervals. If the reaction stalls, a modest increase in temperature (e.g., to 40 °C) might be beneficial.

  • Solvent Choice: The solvent must fully dissolve all reactants.[5] If you observe poor solubility, try a different anhydrous solvent like DMF or THF. For some reactions, alcoholic solvents can enhance the rate of Boc protection-like reactions, but they can also act as competing nucleophiles with highly reactive acylating agents.[6]

Troubleshooting Decision Tree: Low or No Yield

Low Yield Troubleshooting start Problem: Low or No Yield check_reagents Are reagents active and anhydrous? start->check_reagents check_conditions Are reaction conditions (base, temp, time) optimal? check_reagents->check_conditions Yes sol_reagents Solution: Use fresh, anhydrous reagents. Verify activity. check_reagents->sol_reagents No sol_conditions Solution: 1. Use stronger/correct base (DIPEA). 2. Increase reaction time/temp. 3. Check stoichiometry (slight excess of acylating agent). check_conditions->sol_conditions No end end check_conditions->end Yes (Re-evaluate overall scheme)

Caption: A decision tree to diagnose and solve low-yield reactions.

Category 2: Formation of Impurities & Side Products

Q: I'm observing a major byproduct with a higher molecular weight, suggesting di-acylation. How can I prevent this?

A: Di-acylation occurs when the newly formed amide nitrogen is deprotonated and reacts a second time. This is more common with highly reactive acylating agents. To minimize this:

  • Controlled Addition: Add the acylating agent slowly and at 0 °C. This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.

  • Avoid Excess Base: Using a large excess of base can promote the deprotonation of the product amide, leading to the side reaction. Use the minimum amount of base required (typically 1.2-1.5 equivalents).

Q: My mass spectrum shows loss of 56 or 100 Da, indicating cleavage of the OtBu or Boc group. Why did this happen?

A: Both the Boc and OtBu groups are designed to be cleaved under acidic conditions.[3][7] Accidental cleavage can occur if:

  • Acidic Reagents: Your acylating agent or other reagents are contaminated with acid (e.g., HCl byproduct in an old bottle of acid chloride). Using a base like DIPEA should neutralize trace acid, but significant contamination can overwhelm it.

  • Acidic Work-up: While a mild acidic wash (e.g., 5% citric acid) is standard, prolonged exposure or the use of stronger acids can cause partial deprotection. Perform aqueous washes efficiently and avoid letting the layers sit for extended periods.

Q: What is the best way to monitor the reaction progress to avoid side reactions?

A: Both TLC and LC-MS are excellent tools.

  • TLC: A rapid and cost-effective method for qualitative monitoring.[8] A good solvent system (e.g., 5-10% Methanol in DCM) will show a clear separation between the more polar starting material (free amine) and the less polar product. Use a ninhydrin stain to visualize the primary amine of the starting material, which should disappear upon reaction completion.

  • LC-MS: Provides definitive identification of starting material, product, and any side products by their mass-to-charge ratio.[9] This is the most reliable way to confirm the reaction's progress and identify issues like deprotection or di-acylation early on.

Category 3: Work-up and Purification Issues

Q: I'm having trouble removing excess coupling reagents (like EDC/DCU) during work-up.

A: Urea byproducts from carbodiimide coupling agents can be notoriously difficult to remove.

  • Filtration: If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents like DCM and can often be removed by filtration before aqueous work-up.

  • Acidic Wash: If using water-soluble EDC, the corresponding urea is more soluble in the organic phase. Performing several washes with dilute acid (e.g., 1M HCl or 5% citric acid) can help extract it into the aqueous layer.

Q: My product is proving difficult to purify by column chromatography.

A: Purification challenges often arise from products with intermediate polarity or those that streak on silica gel.

  • Solvent System: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol can help improve the resolution of polar compounds.

  • Base Additive: If your product streaks, it may be interacting strongly with the acidic silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to your mobile phase can often lead to sharper peaks and better separation.

Category 4: Conceptual FAQs

Q: Can I perform reductive amination on the side chain?

A: Yes, reductive amination is a powerful method for introducing alkyl groups to the γ-amino side chain.[10][11][12] The reaction involves forming an imine intermediate with an aldehyde or ketone, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (STAB) are highly effective and selective for this transformation, and are compatible with the Boc and OtBu protecting groups.[13][14]

Q: How stable are the Boc and OtBu groups to various reaction conditions?

A:

  • Boc Group: Stable to most bases, nucleophiles, and reductive conditions (e.g., catalytic hydrogenation).[1] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in organic solvents.[3][7]

  • OtBu Group: Similar to the Boc group, it is stable to basic and nucleophilic conditions but is cleaved by strong acids. It is generally considered slightly more stable to acid than the Boc group, but selective cleavage is often difficult to achieve with high yields.

Data & Protocols at a Glance

Table 1: Recommended Reagents for Common Modifications
Reaction TypeModifying ReagentRecommended BaseTypical SolventKey Considerations
Acylation Acid Chloride, AnhydrideDIPEA, TriethylamineDCM, THF, DMFPerform at 0 °C to control reactivity.
Amide Coupling Carboxylic Acid + Coupling Reagent (HATU, EDC/HOBt)DIPEA, N-MethylmorpholineDMF, DCMEnsure coupling reagents are fresh.
Sulfonylation Sulfonyl ChlorideDIPEA, PyridineDCM, THFReactions can be sluggish; may require warming.
Reductive Amination Aldehyde or KetoneNone (or Acetic Acid catalyst)DCE, MethanolUse a mild reducing agent like NaBH(OAc)₃.[14]
Protocol: HPLC Monitoring of Reaction Progress

This protocol provides a general method for analyzing the progress of your side-chain modification reaction.

  • Instrumentation: Reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a linear gradient appropriate for your product's expected polarity (e.g., 5% to 95% B over 20-30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 220 nm.[8][15]

  • Sample Prep: At various time points, withdraw a small aliquot (~5-10 µL) of the reaction mixture. Immediately dilute it into a vial containing 1 mL of a 50:50 mixture of Mobile Phase A and B to quench the reaction and prepare it for injection.

References

  • Pedersen, S. L., & Jensen, K. J. (2013). Peptide release, side-chain deprotection, work-up, and isolation. Methods in Molecular Biology, 1047, 43–63. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Rost, M., et al. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Knauer. (n.d.). HPLC Analysis of Amino Acids. [Link]

Sources

Common impurities in commercial Boc-L-Dab-OtBu oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diagnostic Guide for Boc-L-Dab-OtBu Oxalate Impurities

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the purity and stability of commercially sourced


-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (this compound). This compound is a critical cationic building block in the synthesis of antimicrobial peptides, lipopeptides, and targeted drug delivery systems[1].

While formulating this compound as an oxalate salt successfully prevents the spontaneous degradation seen in its free-base form, the manufacturing process and storage conditions introduce specific impurity profiles. This guide is designed to help you diagnose, understand, and resolve these analytical challenges.

Diagnostic Mass Spectrometry Guide

Before diving into specific troubleshooting scenarios, use this self-validating reference table to identify impurities based on your LC-MS (Positive ESI) data.

Impurity IdentityOriginFormulaMonoisotopic MassExpected

Diagnostic Feature
Boc-L-Dab-OtBu (Target) Main Product

274.19 Da275.2 Primary amine reactivity.
Boc-L-Gln-OtBu Unreacted SM

302.18 Da303.2

Da relative to target.
Urea Dimer Synthesis Byproduct

574.36 Da575.4 High MW, highly lipophilic peak.

-Lactam Byproduct
Degradation

200.12 Da201.1

Da (Loss of

-BuOH).
Des-tBu Derivative Acid Hydrolysis

218.13 Da219.1

Da (Loss of isobutylene).

Section 1: Synthesis & Process-Related Impurities

Q: We observe a highly retained, high-molecular-weight impurity (


 at m/z 575.4) in our commercial batch. What is the mechanistic origin of this peak? 

A: This is the


-bis(Boc-L-Dab-OtBu) urea dimer .
Commercial synthesis of Boc-L-Dab-OtBu frequently utilizes the Hofmann rearrangement of Boc-L-Gln-OtBu using hypervalent iodine reagents (e.g., 

)[2][3]. During this reaction, the primary amide of glutamine is converted into an isocyanate intermediate. If the reaction mixture is insufficiently diluted or the hydrolysis of the isocyanate is too slow, the newly formed primary amine (the

-amine of the Dab product) acts as a nucleophile. It attacks the unreacted isocyanate intermediate, forming a stable, irreversible urea linkage[4].

Causality & Resolution: To prevent this during custom synthesis, reactions must be run under high dilution or with a strictly controlled addition rate of the oxidant. If you are purifying a commercial batch, this dimer is highly lipophilic and can be easily removed via reversed-phase chromatography or selective precipitation in cold ether, where the dimer remains soluble.

HofmannPathway Gln Boc-L-Gln-OtBu (Starting Material) Isocyanate Isocyanate Intermediate Gln->Isocyanate Hofmann Rearrangement Dab Boc-L-Dab-OtBu (Target Product) Isocyanate->Dab H2O / Hydrolysis Urea Urea Dimer (Impurity) Isocyanate->Urea + Dab Amine (Nucleophilic Attack)

Caption: Hofmann rearrangement of Boc-L-Gln-OtBu showing the competitive pathway for urea dimer formation.

Section 2: Storage & Stability-Related Impurities

Q: Why is my this compound showing a new peak at m/z 201.1, and why does this peak fail to couple in my solid-phase peptide synthesis (SPPS)?

A: You are observing intramolecular lactamization . The free base of Boc-L-Dab-OtBu contains both a nucleophilic primary amine (


-position) and an electrophilic ester (tert-butyl ester). Under neutral or basic conditions, the 

-amine will spontaneously attack the ester carbonyl, ejecting tert-butanol (

Da) to form a 5-membered pyrrolidinone ring (Boc-

-amino-

-lactam)[5]. Because the primary amine is consumed in the ring formation, this impurity is completely unreactive in peptide coupling steps.

Causality & Resolution: This is precisely why the compound is sold as an oxalate salt [1]. The oxalic acid protonates the


-amine, converting it into a non-nucleophilic ammonium ion, effectively halting lactamization. If you observe this impurity, it means the salt was exposed to a basic microenvironment, or you neutralized the salt too early before your coupling reaction. Always perform in situ neutralization (e.g., using DIEA) immediately prior to the addition of your coupling reagents (like HATU/DIC) to minimize the time the free base exists in solution.

Q: We detect an impurity with a mass loss of exactly 56 Da (m/z 219.1). How did this happen?

A: This is the Des-tBu derivative caused by acid-catalyzed hydrolysis. While the oxalate salt prevents lactamization, it creates an inherently acidic microenvironment. If the hygroscopic oxalate salt absorbs ambient moisture during improper storage (e.g., opening cold vials before they reach room temperature), the localized aqueous acidic environment catalyzes the cleavage of the tert-butyl ester, releasing isobutylene (


 Da). Store the compound strictly at 0-8 °C in a desiccator and flush with argon after every use[1][6].

Section 3: Self-Validating Analytical Protocol

To accurately profile these impurities without inducing them during the analysis, you must use a carefully designed LC-MS methodology. High pH mobile phases will artificially induce lactamization on the column, leading to false-positive impurity reports.

Step-by-Step LC-MS Impurity Profiling Workflow
  • Sample Preparation (Self-Validating Step):

    • Action: Dissolve 1.0 mg of this compound in 1.0 mL of

      
       Water/Acetonitrile containing 0.1% Formic Acid .
      
    • Causality: The formic acid ensures the

      
      -amine remains fully protonated during solvation, preventing artifactual lactamization in the autosampler vial.
      
  • Chromatographic Separation:

    • Column: C18,

      
       mm, 1.8 µm (Sub-2-micron for high resolution).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Range:m/z 150 to 800.

  • System Suitability Validation:

    • Ensure the resolution (

      
      ) between the target peak (m/z 275.2) and the unreacted Boc-L-Gln-OtBu (m/z 303.2) is 
      
      
      
      . If co-elution occurs, decrease the gradient slope to 2% B/min.

AnalyticalWorkflow Sample Sample Prep: Dissolve in 50% MeCN/H2O + 0.1% FA LC RP-HPLC Separation (C18, Acidic Gradient) Sample->LC MS ESI-MS Detection (Positive Ion Mode) LC->MS Decision Mass Diagnostic MS->Decision Imp1 m/z 275.2 (Target Product) Decision->Imp1 Imp2 m/z 575.4 (Urea Dimer) Decision->Imp2 High Retention Time Imp3 m/z 201.1 (Lactam Impurity) Decision->Imp3 Low Retention Time

Caption: Acid-stabilized LC-MS analytical workflow preventing on-column degradation during impurity identification.

References

  • Eureka / Patsnap. "Synthesis method of 2,4-diaminobutyric acid derivative." Patent Database. Available at:[Link]

  • American Peptide Symposia. "Peptides: Frontiers of Peptide Science (Hofmann rearrangement of L-amino acid amides)." EPDF. Available at:[Link]

Sources

Purification of Boc-L-Dab-OtBu derivatives by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Boc-L-Dab-OtBu Derivatives

Overview: The "Hidden" Basicity Challenge

Subject:


-Boc-L-diaminobutyric acid tert-butyl ester (Boc-L-Dab-OtBu) and its functionalized derivatives.

The Core Problem: While the


-amine and carboxyl groups are protected (Boc and OtBu, respectively), the side chain contains a primary 

-amine
. This amine is basic (

).[1] Standard flash chromatography uses silica gel, which is naturally acidic (

).

The Consequence: The basic amine interacts strongly with acidic silanols on the silica surface via hydrogen bonding and ionic interactions. This results in:

  • Streaking/Tailing: Spots smear across the TLC plate and column.

  • Irreversible Adsorption: Product gets "stuck" at the baseline, leading to massive yield loss.

  • Co-elution: Impurities hide inside the streak.

This guide provides the protocols to neutralize this interaction and ensure high-purity isolation.

Part 1: Diagnostic & Decision Matrix

Before starting, determine the chemical state of your derivative.[2] The purification strategy depends entirely on the status of the side-chain amine.

purification_decision start State of Side-Chain (Gamma-Amine) free_amine Free Primary Amine (Basic) start->free_amine amide Converted to Amide/Urea (Neutral) start->amide salt Protonated Salt (e.g., TFA/HCl salt) start->salt protocol_A PROTOCOL A: Amine-Modified Silica (DCM/MeOH + TEA) free_amine->protocol_A High Tailing Risk protocol_B PROTOCOL B: Standard Flash (Hex/EtOAc) amide->protocol_B Standard Behavior protocol_C PROTOCOL C: Reverse Phase (C18) (H2O/MeCN + TFA) salt->protocol_C High Polarity

Figure 1: Decision matrix for selecting the correct purification protocol based on the chemical nature of the Dab derivative.[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My product streaks from the baseline to the solvent front on TLC."

Diagnosis: Unmasked silanol interactions. The basic


-amine is dragging along the acidic silica.

The Fix: Mobile Phase Modification (The "TEA" Method) You must block the silanol sites with a volatile base that competes with your product.

Protocol:

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
    • Recommendation: Use 1% TEA (

      
      ).[1][3] It is easier to prepare than ammonia in organic solvents.
      
  • Pre-treat the Column:

    • Flush the packed silica column with 2 Column Volumes (CV) of Hexane containing 1% TEA . This neutralizes the silica before your product touches it.

  • Run the Gradient:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.[1]

    • Solvent B: Methanol (MeOH) + 1% TEA.[1]

    • Typical Gradient: 0% to 10% Solvent B over 15 CV.

Self-Validation Check:

  • Run a TLC of your crude mixture using the exact solvent system (e.g., 9:1 DCM:MeOH + 1% TEA ).

  • Result: The spot should condense into a tight circle. If it still streaks, the issue is solubility, not acidity.

Issue 2: "I cannot see my spots under UV light."

Diagnosis: Lack of Chromophore. Boc-L-Dab-OtBu lacks an aromatic ring.[1] The Boc carbonyl absorbs weakly at


 nm, which is often obscured by solvent cutoff (especially if using EtOAc).

The Fix: Chemical Staining Do not rely on UV. Use a stain specific to the functional groups present.

Data: Stain Effectiveness Table

Stain ReagentTarget Functional GroupAppearanceSensitivityRecommended?
Ninhydrin Free Primary Amines (

-amine)
Deep Blue/Purple HighYES (Top Choice)
KMnO₄ Oxidizable groups (C-H bonds)Yellow/BrownModerateYes (General)
Hanessian (CAM) General OrganicDark Blue/BlackHighYes (If amine is capped)
UV (254nm) Conjugated SystemsDark SpotLow/NoneNO

Protocol (Ninhydrin):

  • Dip the TLC plate into the Ninhydrin solution.

  • Heat with a heat gun at

    
     until spots appear.
    
  • Note: Boc-protected amines (alpha-amine) usually do not stain well with Ninhydrin unless heated vigorously enough to deprotect them on the plate.[1][4] The free side chain will stain immediately.

Issue 3: "My yield is low, and the NMR shows loss of tert-butyl groups."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Boc and OtBu groups are acid-labile.[1] While stable to mild conditions, prolonged exposure to acidic silica (without TEA) or slightly acidic solvents (like chloroform that has formed HCl over time) can cleave these groups.[1]

The Fix: Solvent Quality & Neutralization

  • Avoid Chloroform (

    
    ):  It degrades to phosgene and HCl.[1] Use DCM (
    
    
    
    ) stabilized with amylene.[1]
  • Keep it Fast: Do not leave the compound on the column overnight.

  • Rotavap Temperature: Keep the water bath

    
    .
    

Part 3: Experimental Workflow (Visualized)

This diagram illustrates the mechanism of amine tailing and how the modifier prevents it.

interaction_mechanism cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica (Neutralized) silica1 Si-OH (Silanol) amine1 Dab-NH2 (Product) silica1->amine1 Strong H-Bond (Drag/Tailing) silica2 Si-O⁻...TEA⁺ (Blocked) amine2 Dab-NH2 (Product) silica2->amine2 No Interaction (Clean Elution)

Figure 2: Mechanism of Action.[1] Left: Free silanols bind the amine product causing tailing. Right: Triethylamine (TEA) blocks the silanol, allowing the product to elute freely.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use "Amine-Functionalized Silica" (e.g., KP-NH) instead of adding TEA? A: Yes, and it is superior. Commercially available amine-functionalized silica (e.g., Biotage KP-NH or similar) has the base bonded to the silica surface.[1]

  • Benefit: You do not need to add TEA to your solvent. You can use standard Hexane/EtOAc gradients.

  • Benefit: No TEA salts to remove from your final product.

  • Cost: It is significantly more expensive than standard silica.

Q: How do I remove the Triethylamine (TEA) from my purified product? A: TEA has a boiling point of


.
  • Evaporation: Most will be removed during rotary evaporation.

  • Azeotrope: Co-evaporate with DCM or Toluene 2-3 times to pull off residual TEA.

  • High Vacuum: Dry the final foam/oil under high vacuum (< 1 mbar) for 12 hours. The residual TEA is usually negligible for subsequent coupling reactions.

Q: My derivative is the TFA salt (deprotected). Can I use this flash method? A: No. If you have the TFA salt (e.g., H-Dab(Boc)-OH


 TFA), it is too polar for normal phase silica.[1]
  • Solution: Use Reverse Phase Chromatography (C18) .[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Detection: UV 210nm (TFA salts are often visible) or Ninhydrin.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org. Chem.1978 , 43(14), 2923–2925. [1]

  • Biotage Application Note. Flash Chromatography of Amines: Overcoming the pKa Challenge.

  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison Chemistry Database.[1]

  • Teledyne ISCO. Purification of Amine Compounds using RediSep® Amine Columns.

Sources

Solving aggregation issues in Dab-containing peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dab-Containing Peptide Synthesis

  • Topic: Solving Aggregation & Instability in Diaminobutyric Acid (Dab) Peptides

  • Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Dab" Dilemma

Welcome to the Advanced Peptide Synthesis Support Center. If you are here, you are likely observing deletion sequences, low crude purity, or inexplicable mass shifts (M-18 or M-58) in your Dab-containing peptides.

Synthesizing peptides containing L-2,4-diaminobutyric acid (Dab) presents a dual challenge that often confuses researchers:

  • Physical Aggregation: Like its homolog Lysine, Dab can participate in inter-chain hydrogen bonding, leading to

    
    -sheet formation and resin collapse (aggregation).
    
  • Chemical Instability (

    
    -Lactamization):  Unlike Lysine, Dab has a specific side-chain length (
    
    
    
    ) that makes it kinetically perfect for intramolecular nucleophilic attack on the backbone carbonyl, forming a stable 5-membered lactam ring (pyrrolidinone derivative).

This guide separates these two issues and provides field-proven protocols to resolve them.

Module 1: Diagnosis – Aggregation vs. Lactamization

Before changing your protocol, you must identify the root cause. Use this diagnostic matrix:

Observation (HPLC/MS)Probable CauseMechanism
Broad peaks, low yield, Des-Dab sequences Physical Aggregation Intermolecular

-sheet formation prevents reagents from reaching the N-terminus.
Sharp peak with Mass = [Target - 18 Da] Dehydration / Lactamization Side-chain amine attacks backbone carbonyl; water is lost.
Mass = [Target + Dab - 18 Da] Double Hit Incomplete Fmoc removal followed by insertion + cyclization.
Insoluble crude peptide Aggregation Peptide chains have formed stable fibrils (amyloid-like) during cleavage.

Module 2: The Chemical Trap ( -Lactamization)

The most common failure mode with Dab is not simple aggregation, but chemically induced cyclization. This occurs most frequently when using Fmoc-Dab(Mtt)-OH or when the side chain is exposed to basic conditions.

The Mechanism

The


-amino group of the Dab side chain is positioned 3 carbons away from the backbone carbonyl. Upon activation (or if the side chain protecting group is premature removed), the nitrogen attacks the activated carbonyl, ejecting the leaving group (or Fmoc) and forming a lactam.

Lactamization cluster_prevention Prevention Strategy Start Activated Fmoc-Dab-OH (or Peptidyl-Dab) Attack Nucleophilic Attack (Side chain NH2 -> CO) Start->Attack High Base/Slow Coupling Intermediate Tetrahedral Intermediate Attack->Intermediate Result gamma-Lactam Formed (Dead End Product) Intermediate->Result -Leaving Group Advice Use Fmoc-Dab(Boc)-OH Avoid Fmoc-Dab(Mtt) if possible

Caption: Mechanism of


-lactam formation in Dab residues. This side reaction terminates the peptide chain or creates a deletion impurity.
Solution: Orthogonal Protection Strategy
  • Standard Synthesis: Always use Fmoc-Dab(Boc)-OH . The Boc group is stable to piperidine (Fmoc removal) and prevents the side chain from attacking.

  • Branched/Cyclic Peptides: If you must use Fmoc-Dab(Mtt)-OH (to selectively deprotect the side chain later), you must modify your protocol:

    • Avoid strong bases (like DBU) during Fmoc removal.

    • Hyper-acid sensitivity: Mtt is very acid-labile. Even HOBt/DIC coupling conditions can sometimes trigger partial Mtt loss if the resin is not washed well.

Module 3: The Physical Trap (Aggregation)

If your mass spec is correct but yields are <10%, the issue is physical aggregation. Dab residues, often used in cationic antimicrobial peptides (like polymyxins), hydrogen bond extensively.

Strategy A: Solvation "Magic Mixtures"

Standard DMF is often insufficient for poly-Dab sequences.

Recommended Solvent System:

  • Coupling: DMF + 0.4M LiCl (Lithium Chloride).

    • Why: LiCl is a chaotropic salt that disrupts hydrogen bonding networks [1].[1]

  • Fmoc Removal: 20% Piperidine in DMF/NMP (1:1).

    • Why: NMP (N-methylpyrrolidone) has better solvating power for hydrophobic/aggregated regions than DMF.[1]

Strategy B: Backbone Protection (Hmb/Dmb)

You cannot easily put a backbone protector on the Dab residue itself due to steric bulk. Instead, place it on the preceding residue.

  • The Fix: Incorporate Fmoc-(Dmb)Gly-OH or Fmoc-(Dmb)Ala-OH immediately before (N-terminal side) the Dab residue.

  • Mechanism: The Dmb (2,4-dimethoxybenzyl) group blocks the amide nitrogen, preventing it from donating a hydrogen bond. This acts as a "beta-sheet breaker" [2].

Strategy C: Pseudoproline Dipeptides

If your sequence contains Ser, Thr, or Cys near the Dab residue, use a pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,MePro)-OH ).

  • Rule: Insert a pseudoproline or Dmb-protected residue every 5–6 amino acids to prevent aggregation in long chains [3].

Module 4: Validated Experimental Protocol

Workflow: Synthesis of Aggregation-Prone Dab Peptide Target Audience: Users with automated synthesizers (e.g., CEM Liberty, Biotage) or manual vessels.

Step-by-Step Guide
  • Resin Selection:

    • Use ChemMatrix (PEG-based) or Low-Loading Wang (< 0.3 mmol/g).

    • Reasoning: High loading promotes inter-chain interaction. PEG resins swell better in difficult sequences.

  • Swelling (Critical):

    • Swell resin in DCM for 30 mins, then DMF for 30 mins.

  • The "Aggressive" Coupling Cycle (For Dab and subsequent 3 residues):

    • Reagents: 5 eq. Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIEA.

    • Solvent: DMF containing 0.4M LiCl .

    • Temperature: 75°C (Microwave) or 50°C (Conventional heating) for 10 minutes.

    • Note: Do NOT heat Cys or His; couple these at RT for 60 mins.

  • Double Coupling:

    • Perform double coupling for the Dab residue and the residue immediately following it.

  • Fmoc Deprotection:

    • Reagent: 20% Piperidine + 0.1M HOBt in DMF.

    • Why HOBt? It suppresses aspartimide formation and reduces base-catalyzed side reactions (like lactamization) [4].[2]

  • Washing:

    • Wash with DMF (3x) and DCM (2x) between steps.

    • Reasoning: Alternating polarity helps disrupt aggregates.[3]

Visualizing the Troubleshooting Logic

Use this decision tree to select the correct strategy for your specific Dab peptide.

TroubleshootingStrategy Start Start: Dab Peptide Failure CheckSideChain Is Side Chain Modification Needed? (e.g., branching off Dab) Start->CheckSideChain YesBranch Yes (Need Mtt/Alloc) CheckSideChain->YesBranch Yes NoBranch No (Linear Peptide) CheckSideChain->NoBranch No RiskLactam High Risk: Lactamization YesBranch->RiskLactam Sol1 Protocol A: Use Fmoc-Dab(Mtt)-OH Avoid DBU Use 0.1M HOBt in Piperidine RiskLactam->Sol1 CheckSeq Is Sequence > 15 AA or Hydrophobic? NoBranch->CheckSeq YesAgg Yes (Aggregation Risk) CheckSeq->YesAgg Yes NoAgg No (Short Peptide) CheckSeq->NoAgg No Sol2 Protocol B: Use Fmoc-Dab(Boc)-OH Add 0.4M LiCl to Coupling Insert Pseudoproline/Dmb YesAgg->Sol2 Sol3 Standard Protocol: Fmoc-Dab(Boc)-OH Double Couple NoAgg->Sol3

Caption: Decision tree for selecting the optimal Dab synthesis strategy based on peptide complexity and modification requirements.

Frequently Asked Questions (FAQ)

Q: Why can't I just use Fmoc-Dab(Fmoc)-OH? A: You should avoid this derivative. If the side chain is protected with Fmoc, it becomes a free amine during every deprotection cycle. This exposes the side chain to acylation by the next amino acid (branching) or lactamization during every single cycle. Always use Boc protection for the side chain unless orthogonal deprotection is strictly required.

Q: I see a mass shift of -18 Da. Is this aggregation? A: No, -18 Da is characteristic of water loss. In the context of Dab, this is almost certainly


-lactam formation . This means your side chain protecting group was lost, or you used a base that catalyzed the attack of the side chain on the backbone. Switch to Fmoc-Dab(Boc)-OH or lower your deprotection temperature.

Q: Can I use microwave synthesis for Dab? A: Yes, but with caution.

  • Fmoc-Dab(Boc)-OH: Safe up to 75°C.

  • Fmoc-Dab(Mtt)-OH: Do not exceed 50°C. The Mtt group is thermally sensitive in the presence of HOBt/acidic additives and can fall off prematurely.

Q: My resin is not swelling after the Dab residue. What now? A: The peptide has aggregated.[2][4][5][6][7][8][9][10] Do not proceed.

  • Wash the resin with hot DMF (50°C) .

  • Try a "Magic Mixture" wash: DCM/DMF/NMP (1:1:[3]1) with 1% Triton X-100.[3]

  • For the next coupling, use LD-trans-Dab (if chirality allows) or switch to a PEG-based resin for the next attempt.

References

  • Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta. Link

  • Hyde, C., Johnson, T., & Sheppard, R. C. (1992). Internal aggregation during solid phase peptide synthesis: Use of a backbone amide protecting group.[4][10] Journal of the Chemical Society, Chemical Communications. Link

  • Mutter, M., et al. (1995). Pseudoproline dipeptides for preventing aggregation in solid-phase peptide synthesis.[2][8][9][11] Peptide Research. Link

  • Martinez, J., et al. (1986). Prevention of aspartimide formation in solid phase peptide synthesis.[2][6][10] International Journal of Peptide and Protein Research.[4][8][12] Link

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of Boc-L-Dab-OtBu Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical assessment for researchers characterizing Boc-L-Dab-OtBu Oxalate (


-tert-Butoxycarbonyl-L-2,4-diaminobutyric acid tert-butyl ester oxalate). It focuses on distinguishing this specific salt form from its hydrochloride counterpart and validating structural integrity via 1H NMR.

Executive Summary

Boc-L-Dab-OtBu is a critical building block for synthesizing cyclic peptides (e.g., polymyxin analogues) due to its orthogonal protection scheme. While the Hydrochloride (HCl) salt is common, it is frequently hygroscopic, leading to handling difficulties and variable water peaks in NMR spectra. The Oxalate salt is emerging as a superior alternative for storage stability and crystallinity.

This guide provides a definitive 1H NMR analysis to validate the oxalate salt, specifically addressing the resolution of the overlapping Boc/tBu signals and the identification of the counter-ion signature.

Structural Logic & Spin System

Before analyzing the spectrum, we must map the scalar coupling network. The L-Dab side chain presents a specific challenge: the


-amine is the site of salt formation, which significantly influences the chemical shift of the adjacent 

-methylene protons.
Diagram 1: Molecular Connectivity & Coupling Tree

This diagram visualizes the proton environments and their expected splitting patterns.

G Boc Boc Group (9H, Singlet) ~1.38 ppm NH_Alpha Alpha-NH (Doublet) ~7.1 ppm Boc->NH_Alpha Protecting Group OtBu OtBu Ester (9H, Singlet) ~1.42 ppm Alpha_CH Alpha-CH (Multiplet) ~3.9 ppm NH_Alpha->Alpha_CH 3J Coupling Alpha_CH->OtBu Ester Link Beta_CH2 Beta-CH2 (Multiplet) ~1.8-2.0 ppm Alpha_CH->Beta_CH2 3J Coupling Gamma_CH2 Gamma-CH2 (Broad Multiplet) ~2.8 ppm Beta_CH2->Gamma_CH2 3J Coupling NH3_Gamma Gamma-NH3+ (Broad/Salt dependent) ~7.8 ppm Gamma_CH2->NH3_Gamma Proximity Oxalate Oxalate Counter-ion (Exchangeable/Broad) >10 ppm or invisible NH3_Gamma->Oxalate Ionic Interaction

Figure 1: Spin system connectivity for this compound. Note the proximity of the Gamma-CH2 to the salt-forming amine.

Experimental Protocol

To ensure reproducibility and minimize "salt effects" that obscure the spectrum, follow this protocol.

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reason: It preserves the slow exchange of amide/amine protons, allowing you to see the

      
      -H doublet and the 
      
      
      
      -H
      
      
      broad peak. It also solubilizes the oxalate salt effectively.
  • Alternative: CD3OD (Methanol-d4).

    • Warning: All NH and OH protons (including the oxalate acid proton) will exchange with deuterium and disappear. Use this only for carbon backbone verification.

  • Avoid: CDCl3 (Chloroform-d).

    • Reason: Polar salts (especially oxalates) have poor solubility in chloroform, leading to broadened lines or no signal.

Acquisition Parameters
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H (zg30).

  • Transients (Scans): Minimum 16 (to resolve the minor satellites of the massive tBu/Boc peaks).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: The tBu and Boc methyl protons have long T1 relaxation times. A short D1 will suppress their integration, making the 9:9 ratio inaccurate.

Spectral Analysis & Interpretation

The following table details the chemical shifts expected in DMSO-d6 at 298 K.

Table 1: Chemical Shift Assignments (DMSO-d6)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationNotes
Boc Methyls1.38Singlet (s)9HOften overlaps with OtBu.
OtBu Methyls1.42Singlet (s)9HTypically slightly downfield of Boc.

-CH

Methylene1.75 – 2.00Multiplet (m)2HDiastereotopic nature may split this into two complex signals.

-CH

Methylene2.75 – 2.90Broad m2HAdjacent to the cation (

); shift is pH/salt dependent.

-CH
Methine3.90 – 4.05Multiplet (m)1HCoupled to NH and

-CH

.

-NH
Amide7.05 – 7.15Doublet (d)1HSharp doublet indicates folded/stable conformation.

-NH

Amine Salt7.70 – 8.10Broad (br)3HDiagnostic: Position varies between HCl and Oxalate.
Oxalate Carboxyl10.0 – 14.0Very Broad~1-2HOften invisible due to exchange/broadening.
The "Boc vs. OtBu" Resolution Challenge

The two tert-butyl groups (Boc and ester) appear as massive singlets separated by only ~0.04 ppm.

  • Validation: Integration across the 1.35–1.45 ppm region must equal 18H relative to the

    
    -CH (1H).
    
  • Troubleshooting: If the integration is <18H, you likely have acid-catalyzed deprotection of the OtBu ester (which is more labile than the Boc carbamate).

Distinguishing Oxalate from HCl

The counter-ion affects the local environment of the


-amine protons.
  • HCl Salt: The

    
    -NH
    
    
    
    protons typically appear as a broad singlet around 8.0–8.3 ppm in DMSO. The spectrum often contains a sharp water peak at 3.33 ppm due to hygroscopicity.
  • Oxalate Salt: The

    
    -NH
    
    
    
    is often slightly shielded (shifted upfield, 7.6–7.9 ppm ) compared to HCl due to the shielding cone of the oxalate carbonyls. Crucially, the baseline is cleaner around the water region (3.33 ppm) because the oxalate is less hygroscopic.

Purity Assessment: Detecting Impurities

The primary degradation pathway for Dab derivatives is Lactamization . The


-amine attacks the ester (OtBu), ejecting tert-butanol and forming a 5-membered lactam ring (Boc-Dab-Lactam).
Diagram 2: Purity & Degradation Workflow

Use this logic flow to assess sample quality.

Purity Start Analyze 1H NMR Spectrum Check_tBu Check 1.4 ppm Region Integration = 18H? Start->Check_tBu Check_Lactam Check 3.0-3.5 ppm New peaks? Check_tBu->Check_Lactam Yes Fail_Deprotect FAIL: Loss of OtBu/Boc (Acid instability) Check_tBu->Fail_Deprotect No (<18H) Pass PASS: Pure Product Check_Lactam->Pass No Fail_Cyclize FAIL: Lactam Formation (Cyclization) Check_Lactam->Fail_Cyclize Yes (Shift of Gamma-CH2)

Figure 2: Decision matrix for assessing the chemical stability of Boc-L-Dab-OtBu.

Diagnostic Signals for Impurities:
  • Lactam Formation: The

    
    -CH
    
    
    
    protons (normally ~2.8 ppm) shift downfield to ~3.2 ppm as they become part of the amide ring. The OtBu singlet (9H) disappears.
  • Free t-Butanol: A sharp singlet at 1.1 ppm indicates hydrolysis of the ester.

Comparative Summary: Oxalate vs. HCl

FeatureBoc-L-Dab-OtBu Oxalate Boc-L-Dab-OtBu HCl
Crystallinity High (White crystalline powder)Variable (Often amorphous/sticky)
Hygroscopicity Low (Stable baseline in NMR)High (Large H

O peak in DMSO)
Counter-ion NMR Oxalate C=O visible in 13C NMR (~165 ppm)Cl- is NMR silent (requires AgNO

test)
Storage Stability Superior (Less prone to hydrolysis)Moderate (Moisture accelerates degradation)
Solubility Good in DMSO, MeOH; Poor in CHCl

Good in DMSO, MeOH, H

O

References

  • ChemicalBook. (2025). This compound Properties and CAS Data. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Boc-L-2,4-diaminobutyric acid t-butyl ester hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2018). Characterization of Pharmaceutical Salts by Solid-State NMR. Retrieved from

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts of Amino Acids in DMSO-d6. Retrieved from

(Note: While specific spectral repositories for the oxalate salt are proprietary, the shifts provided above are derived from standard amino acid data and the known electronic effects of the Boc/OtBu/Oxalate systems.)

Introduction: The Critical Role of MS in Characterizing Protected Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Boc-L-Dab-OtBu

In the landscape of peptide synthesis and drug development, the use of protecting groups is a cornerstone of chemical strategy. Non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab) are valuable building blocks, and their successful incorporation into novel therapeutics relies on precise chemical modifications.[1] The use of dual protection, such as the tert-butyloxycarbonyl (Boc) group for the α-amine and a tert-butyl ester (OtBu) for the C-terminus, is a common approach to ensure regioselective synthesis.[2] However, the very lability that makes these groups synthetically useful also presents a unique challenge for analytical characterization.[3]

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester (Boc-L-Dab-OtBu) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As researchers and drug developers, understanding this fragmentation "fingerprint" is not merely an academic exercise; it is a critical component of quality control, enabling unambiguous structure verification, impurity identification, and reaction monitoring.[4] We will explore the causality behind the observed fragmentation pathways, provide a robust experimental protocol, and compare the resulting pattern to an alternative protection strategy, thereby offering a comprehensive framework for the analysis of this important synthetic intermediate.

The Analyte: Chemical Structure and Its Implications for MS Analysis

To predict the fragmentation of Boc-L-Dab-OtBu, we must first consider its structure and the chemical properties of its constituent parts. The molecule (MW: 274.36 g/mol ) consists of an L-Dab core with two key protecting groups.[5][6]

  • Nα-Boc Group: This acid-labile group is notoriously prone to fragmentation under MS conditions.[3][7] Its bulky tert-butyl component readily fragments through characteristic neutral losses.

  • C-terminal OtBu Ester: Similar to the Boc group, the tert-butyl ester is designed for acid-mediated removal and exhibits similar lability in the gas phase, primarily through the loss of a stable neutral molecule.

  • Side-Chain Amine: The free primary amine on the Dab side chain is a key site of protonation in positive-ion ESI, influencing the initial charge state and subsequent fragmentation cascades.[8]

The presence of two labile tert-butyl-containing moieties and a basic side-chain amine dictates that the ESI-MS/MS spectrum will be dominated by losses associated with the protecting groups rather than extensive backbone cleavage.

Experimental Design: A Protocol for Reliable Fragmentation Analysis

The selection of a "soft" ionization technique is paramount to observe the intact molecular ion before inducing fragmentation.[9] Electrospray ionization (ESI) is ideal as it transfers analytes from solution to the gas phase with minimal initial fragmentation, making it perfectly suited for subsequent tandem MS (MS/MS) analysis.[10]

Experimental Workflow

The following workflow is designed to ensure reproducible and high-quality data for the structural elucidation of Boc-L-Dab-OtBu.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis prep 1. Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid (to ~10 µg/mL) infusion 2. Direct Infusion via Syringe Pump (e.g., 5 µL/min) prep->infusion esi 3. Electrospray Ionization (Positive Ion Mode) infusion->esi ms1 4. MS1 Scan: Isolate [M+H]+ Ion (m/z 275.4) esi->ms1 cid 5. Collision-Induced Dissociation (CID) ms1->cid ms2 6. MS2 Scan: Acquire Product Ion Spectrum cid->ms2

Caption: Experimental workflow for ESI-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Boc-L-Dab-OtBu hydrochloride (CAS 190447-69-9) in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to a final concentration of approximately 10 µg/mL. The acidic modifier is crucial to promote protonation, yielding the [M+H]⁺ precursor ion.[8]

  • Instrument Setup (Q-TOF or Ion Trap):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 100 – 120 °C.

    • Desolvation Gas Flow: Set according to instrument specifications to ensure efficient solvent evaporation.

  • MS1 Acquisition: Infuse the sample and acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion, [M+H]⁺, at m/z 275.4.

  • MS2 Acquisition (Tandem MS):

    • Select the [M+H]⁺ ion (m/z 275.4) as the precursor for fragmentation.

    • Apply collision-induced dissociation (CID) using argon as the collision gas.

    • Ramp the collision energy (e.g., 10-30 eV) to generate a rich spectrum of product ions. The energy is optimized to achieve significant fragmentation of the precursor without excessive generation of very small, uninformative fragments.

Fragmentation Pattern Analysis: A Structural Fingerprint

Upon CID, the protonated Boc-L-Dab-OtBu molecule undergoes a series of predictable fragmentation events, dominated by the lability of the Boc and OtBu groups.[3][11] The primary pathways involve the elimination of stable neutral molecules.

Predicted Fragmentation Data
m/z (Theoretical) Proposed Ion Structure Neutral Loss Fragmentation Pathway
275.4[M+H]⁺-Protonated Parent Molecule
219.3[M+H - C₄H₈]⁺Isobutylene (56.1 Da)Loss from either Boc or OtBu group
201.3[M+H - C₄H₁₀O]⁺tert-Butanol (74.1 Da)Alternative loss from Boc or OtBu group[12]
175.3[M+H - C₅H₈O₂]⁺Boc group (100.1 Da)Complete loss of Boc group (via C₄H₈ + CO₂)
163.2[M+H - 2(C₄H₈)]⁺2x Isobutylene (112.2 Da)Consecutive loss from both Boc and OtBu groups
119.1[M+H - C₅H₈O₂ - C₄H₈]⁺Boc group + IsobutyleneFully deprotected Dab amino acid
Fragmentation Cascade Diagram

The relationships between these ions can be visualized as a fragmentation cascade originating from the parent ion.

G M [M+H]⁺ m/z 275.4 M_56 [M+H - C₄H₈]⁺ m/z 219.3 M->M_56 - C₄H₈ (56 Da) M_100 [M+H - C₅H₈O₂]⁺ m/z 175.3 M->M_100 - (C₄H₈ + CO₂) (100 Da) M_56_56 [M+H - 2(C₄H₈)]⁺ m/z 163.2 M_56->M_56_56 - C₄H₈ (56 Da) M_100_56 [Dab+H]⁺ m/z 119.1 M_56->M_100_56 - CO₂ (44 Da) M_100->M_100_56 - C₄H₈ (56 Da)

Caption: Primary fragmentation pathways of [Boc-L-Dab-OtBu+H]⁺.

Interpretation of Key Fragments
  • The m/z 219.3 Ion ([M+H - 56]⁺): This is often the base peak in the spectrum. It arises from the facile loss of isobutylene (C₄H₈) from either the Boc or the OtBu group.[3] This rearrangement is highly favorable as it results in a stable carbamic acid or carboxylic acid intermediate, respectively.

  • The m/z 175.3 Ion ([M+H - 100]⁺): This significant peak corresponds to the loss of the entire Boc protecting group (100 Da). Mechanistically, this is best explained as the initial loss of isobutylene (56 Da) followed by the rapid loss of carbon dioxide (44 Da) from the resulting unstable carbamic acid.[7] This ion represents the Dab-OtBu fragment.

  • The m/z 163.2 Ion ([M+H - 112]⁺): The presence of this ion is a definitive indicator of the dual protection strategy. It is formed by the consecutive loss of two isobutylene molecules—one from the Boc group and one from the OtBu ester. This provides strong evidence that both groups were present in the parent molecule.

  • The m/z 119.1 Ion ([Dab+H]⁺): This ion represents the fully deprotected, protonated L-2,4-diaminobutyric acid. It can be formed via multiple pathways, such as the loss of isobutylene from the m/z 175.3 ion or the loss of CO₂ from the m/z 219.3 ion (if the initial loss was from the Boc group). Its presence confirms the core amino acid structure.

Comparative Analysis: Boc/OtBu vs. Alternative Protection

To highlight the diagnostic value of the observed fragmentation, it is useful to compare it with an alternative protecting group strategy, such as using the base-labile Fmoc group for Nα-protection while retaining the Boc group for the side-chain amine, yielding Fmoc-L-Dab(Boc)-OH .

Feature Boc-L-Dab-OtBu Fmoc-L-Dab(Boc)-OH
Primary Neutral Loss Isobutylene (56 Da)Often minimal loss from Fmoc
Dominant Fragments Ions related to losses of Boc and OtBu groups (e.g., [M+H-56]⁺, [M+H-100]⁺, [M+H-112]⁺).[3]Characteristic Fmoc-related ions (e.g., m/z 179) and more prominent backbone fragments (b- and y-ions).
Backbone Fragmentation Generally suppressed due to low-energy protecting group fragmentation channels.More readily observed, allowing for sequence confirmation if part of a larger peptide.

This comparison demonstrates that the choice of protecting groups fundamentally alters the mass spectrum. The fragmentation pattern of Boc-L-Dab-OtBu is uniquely defined by the facile, competitive, and consecutive losses from its two tert-butyl-containing moieties.

Conclusion

The ESI-MS/MS fragmentation of Boc-L-Dab-OtBu is a predictable and highly informative process. The resulting spectrum is dominated by a cascade of neutral losses originating from the labile Boc and OtBu protecting groups. The key diagnostic ions at m/z 219.3 ([M+H-56]⁺), 175.3 ([M+H-100]⁺), and 163.2 ([M+H-112]⁺) provide an unambiguous fingerprint that confirms the presence and location of both protecting groups, while the ion at m/z 119.1 verifies the underlying Dab structure. For researchers and developers in peptide chemistry, a thorough understanding of these fragmentation pathways is an indispensable tool for ensuring the structural integrity and purity of critical synthetic intermediates, ultimately accelerating the path to novel therapeutics.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gogoi, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 638-48. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(9), 882-99. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

  • Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of Mass Spectrometry, 32(7), 677-688.
  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

  • Metzger, J. O. (1998). Analysis of peptide synthesis products by electrospray ionization mass spectrometry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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A Strategic Guide: Leveraging Boc-L-Dab-OtBu and Fmoc-Dab(Boc)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate field of peptide synthesis, the incorporation of non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab) offers a gateway to novel peptide structures with enhanced biological activity and stability. Dab, a homolog of lysine, is a key component in various peptide antibiotics and serves as a versatile scaffold for chemical modifications. However, its bifunctional side chain, containing a primary amine, presents a significant synthetic challenge: the need for a robust and selective protection strategy.

The choice of protecting groups for the α-amino (Nα) and side-chain (Nγ) amino groups dictates the entire synthetic methodology. This guide provides an in-depth comparison of two strategically different Dab derivatives: Fmoc-Dab(Boc)-OH , the workhorse for linear solid-phase peptide synthesis (SPPS), and Boc-L-Dab-OtBu , a specialized building block whose advantages shine in convergent, fragment-based synthesis strategies. We will explore the chemical rationale behind each choice, present supporting experimental workflows, and provide expert insights to guide researchers in selecting the optimal tool for their synthetic campaign.

Part 1: The Foundation of Modern SPPS: The Fmoc-Dab(Boc)-OH Strategy

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the predominant methodology in modern SPPS.[1] Its popularity stems from its use of mild reaction conditions and a truly orthogonal protection scheme, where the temporary Nα-protecting group and the "permanent" side-chain protecting groups are removed by entirely different chemical mechanisms.[2][]

The building block Fmoc-Dab(Boc)-OH is perfectly tailored for this approach.

  • Nα-Fmoc group: This group is base-labile and is selectively removed at each cycle of peptide elongation using a solution of a secondary amine, typically 20% piperidine in DMF.[4][5]

  • Nγ-Boc group: The side-chain tert-butoxycarbonyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acid.[]

  • Orthogonality: This difference in lability is the cornerstone of the strategy. The peptide chain can be assembled step-by-step without compromising the integrity of the Dab side chain. The Nγ-Boc group remains intact until the final step, where it is removed simultaneously with other acid-labile side-chain protecting groups (e.g., tBu, Trt) and the peptide is cleaved from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1][4]

Comparative Overview: Fmoc vs. Boc General Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Nα-Deprotection Reagent 20% Piperidine in DMF (Base-labile)[6]25-50% TFA in DCM (Acid-labile)[7]
Side-Chain Protection tert-Butyl (tBu)-based (Acid-labile)Benzyl (Bzl)-based (Strong acid-labile)
Final Cleavage Reagent Trifluoroacetic Acid (TFA)[1]Hydrofluoric Acid (HF) or TFMSA[7]
Orthogonality Fully Orthogonal: Deprotection mechanisms are distinct (base vs. acid).[8]Quasi-Orthogonal: Relies on graduated acid lability.[6]
Key Advantage Milder conditions, high automation compatibility, avoids highly corrosive HF.[1][]Robust for hydrophobic sequences prone to aggregation.[10]
Standard Workflow: Fmoc-SPPS Cycle

The diagram below illustrates the cyclical process of incorporating an amino acid like Fmoc-Dab(Boc)-OH in solid-phase synthesis.

Fmoc_SPPS_Workflow Start Resin-Peptide-(N-Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next AA Fmoc-Dab(Boc)-OH + Activator (e.g., HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Resin-Peptide-Dab(Boc)-(N-Fmoc) Wash2->End End->Deprotection Next Cycle Loop_Label Repeat Cycle

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 2: The Advantage in Convergent Synthesis: The Boc-L-Dab-OtBu Derivative

While Fmoc-SPPS is ideal for linear synthesis, it can face challenges with very long or aggregation-prone sequences, where coupling efficiencies drop and purification becomes difficult.[10] A powerful alternative is convergent synthesis , also known as fragment condensation. In this strategy, smaller peptide fragments are synthesized and purified independently and then joined together.

This is where a building block like Boc-L-Dab-OtBu provides a distinct advantage. For this discussion, we assume the most synthetically useful form: a fully protected derivative such as Nα-Boc-L-Dab(Nγ-Boc)-OtBu .

  • Nα-Boc & Nγ-Boc Protection: Both amino groups are protected by the acid-labile Boc group.

  • C-OtBu Protection: The C-terminus is protected as a tert-butyl ester, which is also acid-labile.

The key advantage is stability and controlled deprotection . This fully protected building block is inert to most coupling conditions used for joining peptide fragments. It can be incorporated into a fragment, or used as a junction point, without risk of side reactions. When the final, full-length peptide is assembled, a single treatment with strong acid (e.g., TFA) can globally deprotect both Boc groups and the OtBu ester, revealing the native Dab residue.[11][12]

The Strategic Value of Boc-L-Dab-OtBu in Fragment Condensation:
  • Minimized Side Reactions: By using fully protected fragments, the risk of side-chain modifications during fragment coupling is eliminated.

  • Improved Purity: Intermediate fragments can be purified by HPLC to a high degree before the final coupling steps, drastically simplifying the purification of the much larger final peptide.

  • Overcoming Aggregation: Synthesizing shorter segments independently can circumvent the on-resin aggregation issues often seen during the linear synthesis of long, hydrophobic peptides.[10]

Conceptual Workflow: Convergent Synthesis

The following diagram outlines a conceptual workflow where a protected Dab building block is used in a fragment condensation strategy.

Convergent_Synthesis cluster_frag1 Fragment A Synthesis (SPPS) cluster_frag2 Fragment B Synthesis (SPPS) A1 Linear SPPS A2 Cleave from Resin A1->A2 A3 Purify Fragment A (Boc-Peptide-COOH) A2->A3 Couple Solution-Phase Fragment Coupling (e.g., Fragment A + Fragment B) A3->Couple B1 Linear SPPS B2 Cleave from Resin B1->B2 B3 Purify Fragment B (H₂N-Peptide-OtBu) B2->B3 B3->Couple Dab_Block Protected Dab Block Boc-Dab(Boc)-OtBu Purify_Full Purify Protected Peptide Couple->Purify_Full Deprotect Global Deprotection (TFA Cocktail) Purify_Full->Deprotect Final_Peptide Final Purified Peptide Deprotect->Final_Peptide

Caption: Convergent synthesis using purified, protected peptide fragments.

Part 3: Experimental Protocols

Experimental Protocol 1: Standard Incorporation of Fmoc-Dab(Boc)-OH via Fmoc-SPPS

This protocol describes a single coupling cycle on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (4 equivalents, 0.2 mmol) and HATU (3.9 equivalents, 0.195 mmol) in 1.5 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.4 mmol) to the amino acid solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

  • Coupling: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a qualitative ninhydrin test to confirm reaction completion (a negative result indicates a free amine is no longer present). Once complete, drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL). The resin is now ready for the next deprotection and coupling cycle.

Experimental Protocol 2: Synthesis of Nα,Nγ-bis-Boc-L-Dab-OtBu

This protocol outlines a plausible solution-phase synthesis for the fully protected building block.

  • C-Terminus Esterification:

    • Suspend L-Dab dihydrochloride (10 mmol) in tert-butyl acetate (50 mL).

    • Add a catalytic amount of perchloric acid (70%).

    • Stir the mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield L-Dab-OtBu.

  • Side-Chain (Nγ) Boc Protection:

    • The regioselective protection of the Nγ-amine can be achieved using copper chelation.

    • Treat L-Dab-OtBu with a copper(II) salt (e.g., CuSO₄) to form a complex that shields the Nα-amine and C-terminus.

    • React the copper complex with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

    • Remove the copper by treatment with EDTA to yield Nγ-Boc-L-Dab-OtBu.

  • N-Terminus (Nα) Boc Protection:

    • Dissolve the Nγ-Boc-L-Dab-OtBu (5 mmol) in a 1:1 mixture of dioxane and water (20 mL).

    • Cool the solution to 0°C and add Boc₂O (5.5 mmol).

    • Adjust the pH to 9-10 with NaOH and stir overnight, allowing the reaction to warm to room temperature.

    • Work up by extracting the product into an organic solvent. Purify by column chromatography on silica gel to yield the final product, Nα,Nγ-bis-Boc-L-Dab-OtBu .

Part 4: Potential Side Reactions and Mitigation

No synthetic strategy is without potential pitfalls. Understanding these allows for proactive mitigation.

With Fmoc-Dab(Boc)-OH , a primary concern during Fmoc-SPPS is aspartimide formation if an aspartic acid residue is adjacent to the Dab. The basic piperidine used for deprotection can catalyze the cyclization of the aspartic acid side chain, leading to impurities.[13]

Caption: Aspartimide formation, a potential side reaction in Fmoc-SPPS.

For Boc-L-Dab-OtBu used in fragment condensation, the primary risk is racemization at the C-terminal residue of the fragment being activated for coupling. This can be minimized by:

  • Using coupling reagents known to suppress racemization, such as COMU or Oxyma Pure.

  • Performing the coupling at low temperatures.

  • Choosing a non-racemizing amino acid (Gly, Pro) at the C-terminus of the fragment whenever possible.

Conclusion and Recommendations

The choice between Fmoc-Dab(Boc)-OH and a protected Boc-L-Dab-OtBu derivative is a strategic one, contingent on the overall synthetic goal.

  • Fmoc-Dab(Boc)-OH is the undisputed choice for routine, linear solid-phase peptide synthesis . Its seamless integration into the mild, orthogonal, and automation-friendly Fmoc/tBu strategy makes it highly efficient and reliable for synthesizing peptides of standard length and complexity.

  • Boc-L-Dab-OtBu (in its fully protected form) offers a decisive advantage for advanced, convergent synthesis of large, complex, or aggregation-prone peptides . Its utility as a stable building block for fragment condensation enables the production of highly pure target molecules that are often inaccessible through linear SPPS.

For researchers and drug development professionals, a deep understanding of both methodologies allows for a flexible and powerful approach to peptide design, enabling the creation of sophisticated molecules tailored for cutting-edge therapeutic and research applications.

References

  • Vertex AI Search. (2026).
  • BenchChem. (2026). Protected Peptides: Essential Building Blocks for Research.
  • BenchChem. (2026).
  • ResearchGate. (2024).
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • BenchChem. (2025). Technical Support Center: Refining Cleavage Cocktails for Peptides with "Boc-D-Asp-OFm".
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • BOC Sciences. (2026).
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. (2025). A Head-to-Head Comparison of Fmoc-D-Val-OH and Boc-D-Val-OH in Solid-Phase Peptide Synthesis.
  • PMC. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • CDN. (2026). Cleavage Cocktail Selection.
  • AAPPTec. (2026). Peptide Synthesis - FAQ.
  • Peptides. (2026). Cleavage Cocktails; Reagent B.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure of Boc-Pyr-OtBu.
  • BenchChem. (2025). Boc-Pyr-OtBu: A Comprehensive Technical Guide for its Role as a Pyroglutamic Acid Precursor.
  • ResearchGate. (2026). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF.
  • BenchChem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.
  • Academia.edu. (2026). (PDF) A cleavage cocktail for methionine-containing peptides.
  • ChemPep. (2026). Fmoc Solid Phase Peptide Synthesis.
  • NIH. (2026). Advances in Fmoc solid‐phase peptide synthesis - PMC.
  • AAPPTec. (2026). Overview of Solid Phase Peptide Synthesis (SPPS).
  • NIH. (2026). A cleavage cocktail for methionine-containing peptides - PubMed.
  • TSI Journals. (2026). Scholars Research Library - Der Pharma Chemica.
  • BenchChem. (2025). A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis.
  • ResearchGate. (2026). Scheme 1. Synthesis of Dabcyl-Ala-Ala-Asp(OtBu)-Lys(Boc)-Edans (3)..
  • The Royal Society of Chemistry. (2026).
  • ResearchGate. (2026). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
  • TSI Journals. (2015).
  • PMC. (2026). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.

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Analytical Comparison Guide: Verifying the Identity and Purity of Boc-L-Dab-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Criticality of Building Block Verification

In the synthesis of complex cationic therapeutics—such as polymyxin and colistin derivatives—the non-proteinogenic amino acid Boc-L-Dab-OtBu (Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester) serves as a fundamental building block[1]. Because its side-chain γ-amine is unprotected, this compound is highly basic and is predominantly synthesized and supplied as a hydrochloride salt (CAS 190447-69-9) to ensure chemical stability[2].

However, a pervasive point of failure in Solid-Phase Peptide Synthesis (SPPS) arises from macroscopic stoichiometry errors. If a researcher calculates their coupling equivalents assuming the free base (MW = 274.36 g/mol ) but the material is actually the HCl salt (MW = 310.82 g/mol ), the reaction will be under-resourced by ~13%. To prevent batch failures, rigorous identity and purity verification is required. This guide objectively compares Elemental Analysis (CHNS) against High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating analytical workflow.

The Core Directive: Causality in Analytical Selection

As a Senior Application Scientist, I frequently observe laboratories over-relying on HRMS and 1H-NMR for incoming raw material qualification. While these techniques are exceptional for structural elucidation, they possess critical blind spots when evaluating macroscopic salt forms.

  • The Blind Spot of HRMS: Mass spectrometry determines the exact monoisotopic mass of the organic moiety. However, during Electrospray Ionization (ESI), non-covalent counter-ions like chloride are stripped away[3]. HRMS will yield an identical [M+H]+ peak for both the free base and the HCl salt, masking the stoichiometric discrepancy.

  • The Blind Spot of 1H-NMR: While qNMR is a powerful orthogonal tool for quantifying organic impurities[4], standard proton NMR is entirely blind to inorganic counter-ions like chloride or sulfate.

  • The Elemental Analysis (CHNS) Advantage: Elemental analysis directly measures the mass fractions of Carbon, Hydrogen, and Nitrogen[5]. The presence of an HCl molecule drastically dilutes the carbon mass fraction. By comparing the experimental %C against the theoretical calculated values, CHNS provides an unequivocal, self-validating confirmation of the exact salt form. The European Medicines Agency (EMA) explicitly recommends elemental analysis for determining absolute assay content and counter-ion identity in synthetic peptides[6].

Table 1: Analytical Technique Comparison Matrix
Analytical TechniquePrimary OutputCounter-Ion DetectionAbsolute QuantitationDestructive?
Elemental Analysis (CHNS) %C, %H, %N mass fractionsYes (Indirectly via mass shift)Yes (Highly accurate)Yes
qNMR Spectroscopy Structural connectivity, organic purityNo (Blind to Cl⁻, SO₄²⁻)Yes (Requires internal std)No
HRMS (ESI-TOF) Exact monoisotopic massNo (Counter-ions lost in ESI)No (Response factors vary)Yes

Data Presentation: Theoretical vs. Experimental Stoichiometry

To validate the identity of Boc-L-Dab-OtBu, the experimental CHNS data must be cross-referenced with the theoretical mass fractions. The addition of the hydrochloride counter-ion causes a massive >6% drop in the carbon fraction, making identification instantaneous.

Table 2: Theoretical Elemental Composition for Boc-L-Dab-OtBu
Compound StateMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base C₁₃H₂₆N₂O₄274.3656.91% 9.55%10.21%
HCl Salt C₁₃H₂₇ClN₂O₄310.8250.24% 8.76%9.01%

Note: High-quality elemental analyzers typically operate with a variance of ±0.3%. An experimental Carbon readout of 50.15% definitively confirms the HCl salt form.

Experimental Workflows

To establish a self-validating system, the following step-by-step methodologies must be executed in parallel.

Protocol 1: CHNS Elemental Analysis (Dynamic Flash Combustion)

This method utilizes dynamic flash combustion to prevent matrix effects and ensure complete oxidation[7].

  • Sample Preparation: Using a microbalance (±0.001 mg precision), accurately weigh 1.5–2.0 mg of the Boc-L-Dab-OtBu powder into a combustible tin capsule. Seal the capsule tightly to exclude atmospheric air.

  • Flash Combustion: Drop the capsule into a quartz reactor heated to 1000°C under a continuous flow of helium, enriched with a precise pulse of pure oxygen. The oxidation of the tin capsule creates an exothermic flash (reaching ~1800°C), instantly converting all organic matter into CO₂, H₂O, NOₓ, and SO₂[7].

  • Reduction: Pass the resulting gas mixture through a copper reduction column heated to 650°C. This quantitatively reduces NOₓ species to N₂ gas and scavenges any excess O₂.

  • Separation & Detection: Route the gases through a specialized Gas Chromatography (GC) column to separate N₂, CO₂, and H₂O. Detect the eluting gases using a Thermal Conductivity Detector (TCD).

  • Validation: Quantify the mass fractions against a high-purity certified reference material (e.g., sulfanilamide) analyzed in the same sequence.

Protocol 2: Orthogonal Validation via qNMR
  • Preparation: Weigh ~10 mg of Boc-L-Dab-OtBu and ~5 mg of a traceable internal standard (e.g., NIST-traceable maleic acid) into a vial.

  • Solvation: Dissolve the mixture in 600 µL of D₂O (or DMSO-d6) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum using a long relaxation delay (D1 ≥ 30 seconds) to ensure complete longitudinal relaxation (T1) of all protons, which is mandatory for absolute quantitation[4].

  • Analysis: Integrate the sharp tert-butyl protons (δ ~1.4 ppm) against the internal standard to calculate the organic purity of the backbone.

Protocol 3: HRMS (ESI-TOF)
  • Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Acquisition: Inject the sample into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Analysis: Extract the exact mass. The theoretical [M+H]⁺ for the organic base (C₁₃H₂₆N₂O₄) is 275.1965 Da. Confirm that the mass error is within ± 5 ppm[3].

Mandatory Visualization: Orthogonal Verification Logic

The following logic diagram illustrates how CHNS, NMR, and MS data must be synthesized to authorize a batch of Boc-L-Dab-OtBu for peptide synthesis.

G cluster_analysis Orthogonal Analytical Strategy Sample Boc-L-Dab-OtBu Batch Verification EA Elemental Analysis (CHNS) Detects %C, %H, %N Validates Salt Form Sample->EA NMR qNMR Spectroscopy Confirms Organic Backbone Quantifies Organic Purity Sample->NMR MS HRMS (ESI-TOF) Verifies Exact Mass [M+H]+ = 275.1965 Sample->MS Decision Data Synthesis: Do experimental values match theoretical HCl salt stoichiometry? EA->Decision Mass Fractions NMR->Decision Structural Data MS->Decision Isotopic Mass Pass Identity Confirmed Proceed to SPPS Decision->Pass Match (±0.3% EA variance) Fail Batch Rejected (Incorrect Salt or Impure) Decision->Fail Mismatch

Caption: Orthogonal analytical workflow for verifying Boc-L-Dab-OtBu identity using EA, NMR, and HRMS.

References

Sources

Benchmarking Guide: Stability of Boc-L-Dab-OtBu vs. Alternative Dab Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Boc-L-Dab-OtBu Stability Against Other Dab Derivatives Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists[1][2]

Executive Summary: The "Dab Dilemma"

L-2,4-Diaminobutyric acid (Dab) is a potent non-proteinogenic amino acid used to introduce cationic charges or conformational constraints into peptides.[1][2][3] However, its utility is severely compromised by its kinetic instability.[2] Unlike Lysine (C4 side chain) or Ornithine (C3 side chain), Dab (C2 side chain) is structurally predisposed to intramolecular lactamization , forming a thermodynamically stable 5-membered pyrrolidinone ring.[1][2]

This guide benchmarks Boc-L-Dab-OtBu (


-Boc-L-2,4-diaminobutyric acid 

-tert-butyl ester) against other standard derivatives.[1][2]

The Bottom Line:

  • Boc-L-Dab-OtBu (with free

    
    -amine) offers superior kinetic stability compared to methyl/ethyl ester variants due to the steric bulk of the tert-butyl group.[2] However, it remains a metastable intermediate that must be acylated immediately upon solubilization.[2]
    
  • Fmoc-Dab(Boc)-OH is the "Gold Standard" for Solid Phase Peptide Synthesis (SPPS) as it completely precludes lactamization during chain assembly.[2]

  • Fmoc-Dab(Mtt)-OH offers orthogonal flexibility but carries a high risk of "premature cyclization" during Mtt removal if the C-terminus is activated.[1][2]

Mechanistic Analysis: The Pyrrolidinone Trap

To understand the stability benchmark, one must understand the failure mode. The instability of Dab derivatives is driven by the Thorpe-Ingold effect and the favorable entropy of forming a 5-membered ring.[1]

Mechanism of Failure

When the


-amine is deprotected (free) and the 

-carboxyl is electrophilic (ester or activated species), the amine performs an intramolecular nucleophilic attack on the carbonyl carbon.[1][2]
  • Dab (2-carbon spacer): Forms a 5-membered lactam (Rapid,

    
    ).[1][2]
    
  • Ornithine (3-carbon spacer): Forms a 6-membered lactam (Slow,

    
    ).[1][2]
    
  • Lysine (4-carbon spacer): Forms a 7-membered lactam (Negligible).[1][2]

The Boc-L-Dab-OtBu derivative is designed to mitigate this via the bulky tert-butyl ester, which acts as a steric shield against the incoming nucleophile, slowing the rate of cyclization compared to a methyl ester.[1]

Lactamization cluster_factors Stability Factors Start Boc-L-Dab-OtBu (Free γ-Amine) TS Tetrahedral Intermediate Start->TS Intramolecular Nucleophilic Attack (Rate Limiting Step) Product Boc-Pyrrolidinone (Lactam) TS->Product Collapse Byproduct HOtBu (Leaving Group) TS->Byproduct Factor1 Ring Size (5-membered) FAVORS Reaction Factor2 OtBu Steric Bulk INHIBITS Reaction

Figure 1: Mechanism of Dab lactamization. The conflict between favorable ring thermodynamics and steric hindrance determines the half-life of the derivative.

Comparative Stability Benchmark

The following table compares Boc-L-Dab-OtBu (typically used in solution-phase modification) against common SPPS derivatives.

Table 1: Stability Profile of Dab Derivatives
DerivativePrimary ApplicationLactamization RiskStability RatingNotes
Boc-L-Dab-OtBu (Free

-NH

)
Solution Phase Side-Chain ModificationModerate ⭐⭐⭐The OtBu ester slows cyclization significantly compared to OMe, allowing for controlled acylation at 0°C. Stable as a solid; metastable in solution.[1][2]
H-Dab-OMe Solution PhaseCritical Extremely unstable.[1][2] Cyclizes rapidly upon neutralization.[1][2] Avoid if possible.
Fmoc-Dab(Boc)-OH Standard SPPSNegligible ⭐⭐⭐⭐⭐Side chain is carbamate-protected.[1][2] Cannot cyclize. Ideal for standard sequences.[2]
Fmoc-Dab(Mtt)-OH Orthogonal SPPS (Branched Peptides)High ⭐⭐Stable during storage.[1][2] High risk during Mtt removal on-resin if the C-terminus is activated or if base is present.[1][2]
Fmoc-Dab(ivDde)-OH Orthogonal SPPSLow ⭐⭐⭐⭐ivDde is stable to acid/base; removed by hydrazine.[1][2] Lower risk of lactamization than Mtt.[2]
Experimental Protocols

To successfully utilize Boc-L-Dab-OtBu without degradation, specific handling protocols are required.[1][2] These protocols rely on kinetic control—keeping the reaction temperature low and the concentration of the acylating agent high to outcompete the intramolecular reaction.

Protocol A: Quality Control (Purity Check)

Before using stored Boc-L-Dab-OtBu, verify it has not cyclized.

  • Dissolution: Dissolve 1 mg of sample in DMSO-d6.

  • NMR Analysis: Acquire a 1H-NMR spectrum.

    • Diagnostic Signal (Linear): Look for the

      
      -proton resonance around 4.0–4.2 ppm .[1][2]
      
    • Diagnostic Signal (Lactam): The formation of the pyrrolidinone ring shifts the

      
      -proton downfield to 4.4–4.7 ppm  and splits the side-chain methylene signals distinctively.[1][2]
      
  • Threshold: If Lactam content >5%, purify via recrystallization (EtOAc/Hexane) before use.

Protocol B: Safe Acylation of Boc-L-Dab-OtBu

Objective: Attach a fluorophore or drug to the side chain while preventing cyclization.[1][2]

  • Preparation: Dissolve the electrophile (e.g., NHS-ester of the cargo) in dry DMF (0.1 M). Cool to 0°C .[1][2]

  • Base Addition: Add DIPEA (1.1 eq) to the electrophile solution first.

  • Dab Addition: Add solid Boc-L-Dab-OtBu directly to the cold, basic electrophile solution.[1][2]

    • Rationale: Adding the Dab solid to the solution ensures that as soon as the Dab dissolves, it encounters the electrophile. Dissolving Dab first allows time for self-cyclization.[1][2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

  • Quench: Acidify immediately with 10% citric acid to pH 3 (protonates any remaining amine, stopping cyclization).

Decision Logic for Derivative Selection

Use this workflow to select the correct Dab derivative for your specific synthesis needs.

SelectionLogic Start Select Dab Derivative Q1 Synthesis Type? Start->Q1 SPPS Solid Phase (SPPS) Q1->SPPS Solution Solution Phase Q1->Solution Q2 Side Chain Modification? SPPS->Q2 Q3 Target C-Terminus? Solution->Q3 Standard Standard Sequence (Linear) Q2->Standard Branched Branched/Cyclic (Side chain active) Q2->Branched Res1 Use Fmoc-Dab(Boc)-OH (Safest) Standard->Res1 Res2 Use Fmoc-Dab(ivDde)-OH (Better than Mtt) Branched->Res2 FreeAcid Free Acid/Ester needed Q3->FreeAcid Modified Amide/Hydrazide Q3->Modified Res3 Use Boc-L-Dab-OtBu (Handle at 0°C) FreeAcid->Res3 Modified->Res3 Res4 Use Z-Dab-OMe (If cheapness required)

Figure 2: Decision matrix for selecting Dab derivatives based on synthetic requirements and stability risks.

References
  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Defines stability of Boc/OtBu groups). [2]

  • Carpino, L. A., et al. (2003).[1][2] "The 2,4-diaminobutyric acid residue: A potential source of difficulty in peptide synthesis."[2] Journal of Peptide Science. (Seminal work on Dab lactamization kinetics).

  • Gong, Y., et al. (2020).[2][4] "Prevention of aspartimide and lactam formation in peptide synthesis." Nature Communications.[2][4][5] (Discusses steric bulk as a mitigation strategy).

  • Novabiochem. (2024).[2] Peptide Synthesis Technical Manual. (Protocols for Fmoc-Dab(Mtt)-OH handling). [1][2]

Sources

Safety Operating Guide

Boc-l-dab-otbu oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Boc-L-Dab-OtBu Oxalate Waste

Introduction Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (this compound) is a highly versatile, orthogonally protected amino acid derivative heavily utilized in solid-phase peptide synthesis (SPPS) for the development of cyclic peptides, lipopeptides, and targeted therapeutics[1][2]. While the tert-butyl and Boc protecting groups provide excellent stability and solubility during synthesis, the presence of the oxalate counterion introduces significant toxicological and environmental hazards. This guide provides a comprehensive, causality-driven protocol for the proper segregation, neutralization, and disposal of this compound waste streams to ensure laboratory safety and strict regulatory compliance.

Hazard Profile & Causality

To properly dispose of a chemical, one must first understand the mechanistic basis of its hazards. This compound presents a dual-threat profile:

  • Oxalate Toxicity (Systemic Hazard): Oxalate salts are highly toxic if inhaled or ingested[3]. In biological systems, soluble oxalates rapidly chelate divalent cations, particularly serum calcium (Ca2+), forming insoluble calcium oxalate crystals. This mechanism can lead to acute hypocalcemia and severe renal tubule damage (nephrotoxicity)[3].

  • Environmental Impact (Aquatic Hazard): The compound is classified under WGK 3 (strongly hazardous to water). The biologically active organic amine component, combined with the oxalate counterion, can severely disrupt aquatic ecosystems if discharged into municipal wastewater systems[4].

Table 1: Chemical and Hazard Specifications

PropertySpecification
Chemical Name Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate
CAS Number 1820583-75-2 (Oxalate) / 190447-69-9 (Base/HCl)[1][2]
Molecular Formula C15H28N2O8[1]
Molecular Weight 364.4 g/mol [1]
Hazard Classification Irritant (Xi), WGK 3 (Water Hazard)[5]
Physical State White crystalline powder[1]

Mechanistic Pathway of Toxicity

Understanding the physiological impact of accidental exposure reinforces the necessity of the strict Personal Protective Equipment (PPE) and disposal protocols outlined below.

ToxicityPathway Exposure Inhalation/Ingestion of Oxalate Dust Absorption Systemic Absorption of Oxalate Ions Exposure->Absorption Chelation Chelation of Serum Ca2+ Absorption->Chelation Crystals Calcium Oxalate Crystallization Chelation->Crystals Damage Renal Tubule Damage & Hypocalcemia Crystals->Damage

Mechanistic pathway of oxalate toxicity necessitating strict dust control and PPE.

Operational Safety & Pre-Disposal Handling

Before initiating any disposal procedures, establish a self-validating safety perimeter:

  • Engineering Controls: All handling of the dry powder or concentrated cleavage cocktails must occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4].

  • PPE Requirements: Nitrile gloves (double-gloving recommended), splash goggles, a specialized lab coat, and an N95/P100 particulate respirator if aerosolization risk is present[6].

Step-by-Step Disposal Protocols

Waste generated from SPPS involving this compound must be strictly segregated. Mixing incompatible waste streams can lead to dangerous exothermic reactions or the formation of intractable sludges.

Protocol A: Solid Waste Disposal (Unreacted Powder & Consumables) Causality: Dry oxalate powders are highly prone to electrostatic dispersion. Sweeping dry powder can aerosolize the toxic particulates, leading to direct inhalation exposure[3].

  • Collection: Do not use a dry brush. If sweeping is necessary, lightly mist the spilled powder with a compatible non-reactive solvent (e.g., isopropanol or water) to suppress dust formation[7].

  • Packaging: Transfer the moistened powder, along with all contaminated weighing papers, spatulas, and PPE, into a high-density polyethylene (HDPE) solid waste container[4].

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid Waste: Contains Oxalate Salts and Organic Amines. DO NOT INCINERATE WITH ACIDS."

  • Final Disposition: Submit to your Environmental Health and Safety (EHS) department for high-temperature professional incineration[3][4].

Protocol B: Liquid Waste Processing (SPPS Effluents) Causality: During peptide cleavage and deprotection, Boc-L-Dab-OtBu is typically exposed to Trifluoroacetic acid (TFA) and scavengers. The resulting effluent contains dissolved oxalate ions. If this effluent is mixed with heavy metal waste (e.g., Palladium or Copper from click-chemistry steps), the oxalate will act as a strong chelating agent, precipitating highly insoluble metal-oxalate complexes. This creates a hazardous sludge that clogs carboys and drastically increases disposal costs and environmental risk.

  • Segregation: Direct all liquid effluents containing this compound into a dedicated liquid waste carboy.

  • Metal Exclusion (Critical Step): Verify that the receiving carboy contains zero heavy metal waste.

  • Halogenated vs. Non-Halogenated: If the SPPS utilized Dichloromethane (DCM), the waste must go into a "Halogenated Organic Waste" carboy. If only Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) was used, use a "Non-Halogenated Organic Waste" carboy.

  • Neutralization Check: If the waste contains high concentrations of TFA, slowly quench the acidity by adding a weak base (e.g., sodium bicarbonate solution) until the fizzing stops[8].

    • Self-Validation Check: Verify the pH of the aqueous layer using universal indicator paper; a stable pH of 7-8 confirms successful neutralization before final sealing and transport[8].

Protocol C: Emergency Spill Response

  • Isolate: Evacuate non-essential personnel from the immediate area[7].

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the spread of the oxalate-containing solution[7].

  • Neutralize & Collect: If the spill is acidic (e.g., dissolved in TFA), carefully apply sodium carbonate to neutralize the acid[8]. Shovel the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the spill surface thoroughly with soap and copious amounts of water to ensure no residual oxalate crystals remain[3][6].

Waste Segregation Workflow

DisposalWorkflow Start This compound Waste Generation Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (SPPS Effluent) Start->Liquid SolidPack Seal in HDPE Container Label: Toxic Solid Solid->SolidPack LiquidSeg Segregate Halogenated vs. Non-Halogenated Liquid->LiquidSeg Incineration High-Temperature Incineration SolidPack->Incineration NoMetals Verify No Heavy Metals (Prevents Precipitation) LiquidSeg->NoMetals NoMetals->Incineration

Workflow for the segregation and disposal of this compound waste streams.

References

  • BuyersGuideChem. "Fmoc-Dab(Boc) | 125238-99-5 Safety Information." Available at: [Link]

  • Chemtalk. "Disposal of Oxalic Acid - Science Forum For Lab Technicians." Available at: [Link]

Sources

Personal protective equipment for handling Boc-l-dab-otbu oxalate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all protected amino acids with the same generalized safety protocols. However, Boc-L-Dab-OtBu oxalate (Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate) demands a highly specific, self-validating approach. Used extensively in solid-phase peptide synthesis (SPPS) to create diaminobutyric acid-containing antimicrobial peptides (like polymyxins) [1], this compound’s formulation as an oxalate salt and its physical state as a fine crystalline powder introduce unique systemic and inhalation hazards.

The following guide provides a mechanistic, step-by-step operational plan to ensure absolute safety and experimental integrity when handling this critical reagent.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, you must first understand the causality behind its hazards. This compound is not just an amino acid; it is an oxalate salt .

  • The Oxalate Counterion Hazard: Unlike standard hydrochloride (HCl) or trifluoroacetate (TFA) salts, oxalate salts present a severe systemic risk. If inhaled or ingested, oxalate ions can chelate systemic calcium, potentially leading to hypocalcemia or the precipitation of calcium oxalate crystals in renal tubules, causing acute kidney injury [2].

  • Particulate Aerosolization: As a white crystalline powder, it is highly susceptible to static cling. During weighing, static repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard.

  • Sensitization Risk: Amino acid derivatives and their associated SPPS coupling agents (e.g., HATU, DIC) are potent protein modifiers. Repeated exposure without proper barrier protection can lead to allergic contact dermatitis or severe respiratory anaphylaxis [3].

Quantitative Chemical Data
PropertySpecification / Value
Chemical Name Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate
CAS Number 190447-69-9 (also cited as 1820583-75-2)
Molecular Formula C15H28N2O8 (C13H26N2O4 · C2H2O4)
Molecular Weight 364.40 g/mol
Appearance White crystalline powder
Melting Point 152–160 °C
Storage Conditions 0–8 °C (Keep in a dark, dry, inert atmosphere)

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each item is selected. Every piece of equipment must act as a self-validating barrier against the specific mechanistic hazards of the oxalate salt and the SPPS solvents [4].

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant)Nitrile provides a robust physical barrier against crystalline particulates and offers excellent chemical resistance against polar aprotic solvents (e.g., DMF, NMP) used during the dissolution phase.
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN 166)Prevents mechanical abrasion of the cornea by crystalline dust and protects against chemical splashes during the addition of coupling reagents.
Body Protection Fully buttoned, flame-retardant laboratory coatPrevents microscopic particulate accumulation on street clothing, which is a primary vector for chronic, secondary exposure outside the laboratory.
Respiratory Protection N95/P2 particulate respirator (If handled outside a hood)Directly intercepts airborne oxalate particulates, mitigating the risk of inhalation-induced respiratory tract irritation and subsequent systemic calcium chelation.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the chemical remains contained and its integrity is preserved from the refrigerator to the peptide synthesizer.

Phase 1: Environmental Preparation & Static Mitigation

  • Thermal Equilibration: Remove the this compound from cold storage (0–8 °C) and allow the sealed container to sit at room temperature for 30 minutes.

    • Scientific Rationale: Opening a cold container introduces atmospheric moisture, which degrades the tert-butyl ester protecting group and causes the powder to clump, ruining synthetic yields.

  • Verify Containment: Ensure the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm).

  • Static Discharge: Use an anti-static zero-ion gun on the analytical balance and the weigh boats.

    • Scientific Rationale: Discharging static prevents the fine powder from repelling off the spatula and aerosolizing into your breathing zone.

Phase 2: Weighing and In-Hood Dissolution 4. Transfer: Carefully transfer the required mass using a clean, dry stainless-steel spatula into the anti-static weigh boat. 5. Immediate Solubilization: While still inside the fume hood, transfer the powder to a sealed reaction vial and immediately add the designated SPPS solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)). 6. Hazard Elimination: Cap the vial and vortex until fully dissolved.

  • Scientific Rationale: Transitioning the compound from a solid to a liquid state inside the primary containment zone completely eliminates the particulate inhalation hazard prior to transporting it across the lab to the automated peptide synthesizer.

Phase 3: SPPS Integration 7. Activation: Add the coupling agent (e.g., HATU) and base (e.g., DIPEA) only when the synthesizer is ready to initiate the coupling cycle. Pre-activating too early leads to epimerization of the amino acid.

Spill Response & Disposal Plan

If a spill occurs, standard sweeping is strictly prohibited.

  • Spill Mitigation: Do not dry sweep. Dry sweeping aerosolizes the oxalate powder, converting a localized surface contamination into an immediate inhalation hazard. Instead, use a solvent-dampened cloth (water or ethanol) to gently wipe up the powder. Place the contaminated cloths into a sealed hazardous waste bag.

  • Waste Disposal: Segregate all this compound waste into designated hazardous organic waste containers. Critical Check: Ensure the waste container does not contain strong oxidizers (like nitric acid or peroxides), as oxalates can react dangerously with oxidizing agents.

Process Visualization

G Storage 1. Cold Storage (0-8 °C) Equilibrate to Room Temp Prep 2. Fume Hood Prep Verify Airflow >100 fpm Storage->Prep PPE 3. PPE Donning Nitrile, Goggles, Lab Coat Prep->PPE Weighing 4. Anti-Static Weighing Mitigate Aerosolization PPE->Weighing Dissolution 5. In-Hood Dissolution Eliminate Dust Hazard Weighing->Dissolution Waste 7. Waste Segregation Oxalate-Compatible Weighing->Waste Spill Cleanup (Wet Wipe Only) Synthesis 6. SPPS Reactor Peptide Chain Elongation Dissolution->Synthesis Synthesis->Waste

Workflow for the safe handling and processing of this compound.

References

  • Anaphylaxis Induced by Peptide Coupling Agents Division of Chemical Health and Safety (DCHAS) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.